Product packaging for Benzene;2,4,6-trinitrophenol(Cat. No.:CAS No. 37437-43-7)

Benzene;2,4,6-trinitrophenol

Cat. No.: B14676718
CAS No.: 37437-43-7
M. Wt: 307.22 g/mol
InChI Key: JHDRSOHMNFJEFP-UHFFFAOYSA-N
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Description

Benzene;2,4,6-trinitrophenol is a useful research compound. Its molecular formula is C12H9N3O7 and its molecular weight is 307.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3O7 B14676718 Benzene;2,4,6-trinitrophenol CAS No. 37437-43-7

Properties

CAS No.

37437-43-7

Molecular Formula

C12H9N3O7

Molecular Weight

307.22 g/mol

IUPAC Name

benzene;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C6H6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H;1-6H

InChI Key

JHDRSOHMNFJEFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Historical Scientific Context of 2,4,6 Trinitrophenol Chemical Research

Early Chemical Investigations and Characterization

The history of 2,4,6-trinitrophenol, commonly known as picric acid, dates back to the 18th century, with its initial discovery attributed to the Anglo-Irish chemist Peter Woulfe in 1771. britannica.comsciteachonline.comca.govwikipedia.org Woulfe, an alchemist and a Fellow of the Royal Society, first synthesized the compound by treating indigo (B80030) with nitric acid, which resulted in a yellow solution capable of dyeing wool and silk. wikipedia.orgebsco.comsciencehistory.org This is often regarded as the first synthesis of an artificial dye. ebsco.com The compound's name, "picric acid," was later coined in 1841 by the French chemist Jean-Baptiste-André Dumas, derived from the Greek word "pikros," meaning "bitter," due to the intensely bitter taste of its aqueous solution. britannica.comebsco.comsciencehistory.org

In 1799, French chemist Jean-Joseph Welter produced picric acid by treating silk with nitric acid and noted that its potassium salt could be explosive. wikipedia.org However, for several decades, it was believed that only the salts of picric acid were explosive, not the acid itself. wikipedia.org The German chemist Justus von Liebig referred to it as Kohlenstickstoffsäure. wikipedia.org

A significant advancement in the characterization of 2,4,6-trinitrophenol occurred in 1841 when its synthesis from phenol (B47542) was achieved, and its correct chemical formula was determined. wikipedia.orgextrapolate.com French chemist Auguste Laurent developed a method to produce picric acid by the nitration of phenol, a derivative of coal tar, using a mixture of nitric and sulfuric acids. ebsco.com This became the standard method for its synthesis. ebsco.com Dumas also conducted an elemental analysis of picric acid and determined its empirical formula during this period. ebsco.com

Key Developments in the Early History of 2,4,6-Trinitrophenol
Year Development
1771Peter Woulfe first synthesizes the compound from indigo and nitric acid. britannica.comsciteachonline.comwikipedia.org
1799Jean-Joseph Welter produces picric acid from silk and discovers the explosive nature of potassium picrate (B76445). wikipedia.org
1841Jean-Baptiste Dumas names the compound "picric acid" and determines its chemical formula. britannica.comebsco.comwikipedia.org
1841Auguste Laurent develops a method for synthesizing picric acid from phenol. ebsco.com

Evolution of Understanding its Chemical Properties and Reactivity

The understanding of 2,4,6-trinitrophenol's chemical properties evolved significantly from its initial use as a dye to its recognition as a potent explosive. For much of the 19th century, its primary application was as a yellow dye for textiles like silk, a practice that began around 1849. britannica.com

Chemists initially failed to recognize the explosive nature of the acid itself, focusing instead on its salts. wikipedia.org This perception began to change around 1830, but it wasn't until 1871 that Hermann Sprengel proved that picric acid could be detonated on its own, making it suitable as a high explosive. wikipedia.orgextrapolate.com Sprengel's research demonstrated that the molecule contained enough oxygen to support its own rapid decomposition, classifying it as a powerful explosive. sciencehistory.org

This discovery transformed its application, particularly for military purposes. In 1885, French chemist Eugène Turpin patented the use of pressed and cast picric acid for blasting charges and artillery shells. wikipedia.org The French government adopted it in 1887 under the name "Melinite," making it one of the first high explosives widely used in military ordnance. britannica.comwikipedia.org Its adoption was driven by its power and its relative insensitivity to the shock of being fired from artillery, a significant advantage over earlier explosives like nitroglycerine. wikipedia.org

Further research elucidated its chemical characteristics. It is a significantly stronger acid than phenol. britannica.com A major drawback discovered was its high corrosivity (B1173158) towards metals, forming highly sensitive and unstable metal picrate salts when in contact with shell casings. britannica.comca.gov This property necessitated coating the inside of shells to prevent the formation of these dangerous salts. ca.gov Despite its effectiveness, its corrosive nature and high melting point led to a decline in its use in favor of other explosives like TNT after World War I. britannica.comebsco.com Beyond its explosive and dyeing applications, picric acid was also used as an antiseptic in the early 20th century. britannica.comwikipedia.org

Evolving Understanding of 2,4,6-Trinitrophenol's Properties
Property Description of Discovery and Understanding
Dyeing Agent Initially used as a yellow dye for silk and wool starting in the mid-19th century. britannica.comsciteachonline.com
Acidity Recognized as a strong organic acid, significantly more acidic than phenol, capable of decomposing carbonates. britannica.comusgs.gov
Explosive Nature Initially, only its salts were thought to be explosive. wikipedia.org In 1871, Hermann Sprengel proved the acid itself could be detonated, establishing it as a high explosive. sciencehistory.orgwikipedia.org
Reactivity with Metals Found to be highly corrosive, forming shock-sensitive and unstable picrate salts with heavy metals like copper, lead, and iron. britannica.comca.gov
Antiseptic Properties Used as an antiseptic and for treating burns in the early 20th century. britannica.comwikipedia.org

Advanced Synthetic Methodologies for 2,4,6 Trinitrophenol

Nitration Pathways and Process Optimization

2,4,6-Trinitrophenol, commonly known as picric acid, is a powerful explosive synthesized through the nitration of phenol (B47542) or its derivatives. The methodologies for its preparation have evolved to enhance both yield and safety.

The synthesis of 2,4,6-trinitrophenol can be achieved through the direct nitration of various starting materials. The most common precursor is phenol itself. The direct reaction of phenol with concentrated nitric acid is highly exothermic and can lead to oxidation of the phenol ring, resulting in the formation of resinous by-products and a low yield of the desired product. sciencemadness.orgquora.com

Other precursors can also be utilized for the synthesis of 2,4,6-trinitrophenol. These include:

2,4-Dinitrophenol (B41442) : Further nitration of 2,4-dinitrophenol with nitric acid can produce 2,4,6-trinitrophenol. sciencemadness.orgwikipedia.org

Chlorobenzene : An alternative route involves the dinitration of chlorobenzene, followed by hydrolysis to form 2,4-dinitrophenol, which is then nitrated to the final product.

Aspirin (Acetylsalicylic Acid) : Synthesis routes starting from aspirin have also been developed, which can help mitigate the formation of tar-like by-products. wikipedia.orgyoutube.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2,4,6-trinitrophenol. Research has focused on modifying parameters such as temperature, reagent concentrations, and the reaction medium.

One study demonstrated a significant increase in the practical yield of picric acid from 46% to as high as 86% by carefully adjusting reaction conditions, including temperature and the dosage of reagents. researchgate.net The use of concentrated sulfuric acid is a key factor in improving yields, as it acts as a dehydrating agent, creating a more anhydrous environment that minimizes side reactions. tiwariacademy.com It also facilitates the formation of the nitronium ion (NO₂⁺), the essential electrophile in the nitration process, leading to greater selectivity and efficiency. tiwariacademy.com

A novel one-step synthesis method has been reported that involves the direct nitration of phenol using concentrated nitric acid within an aqueous dimethyl sulfoxide (DMSO) medium. This approach has been shown to prevent the oxidative destruction of the phenol ring. Under these conditions, a 100% conversion of phenol was observed, with the reaction mixture containing 98.7% 2,4,6-trinitrophenol after four hours of heating. The final product could be precipitated from the mixture by adding ice-cold water, resulting in an isolated yield of 87%. sciencemadness.org

MethodReagentsKey ConditionsReported YieldReference
Optimized Conventional MethodPhenol, Conc. H₂SO₄, Conc. HNO₃Adjusted temperature, concentrations, and dosageUp to 86% researchgate.net
Aqueous DMSO MethodPhenol, Conc. HNO₃, DMSO/WaterHeating for 4 hours87% (isolated) sciencemadness.org

Synthesis of 2,4,6-Trinitrophenol Structural Analogues and Derivatives

2,4,6-Trinitrophenol serves as a versatile starting material for the synthesis of various structural analogues and derivatives with tailored properties. These compounds are important for both research and practical applications.

The rational design of new energetic materials aims to optimize key characteristics such as explosive power, chemical stability, and safety during handling and storage. researchgate.net This involves the targeted synthesis of molecules with specific structural features. For instance, researchers are exploring the development of energetic polymers that can be combined with high explosives. llnl.gov These polymers are designed to have a high heat of formation and low carbon content, bridging the gap between inert binders and detonable materials to create formulations with enhanced performance and greater safety. llnl.gov

The principles of rational design are also applied in developing materials for the detection of explosives. Chemoselective polymers have been synthesized to act as sorbent coatings on chemical sensors. nih.gov The design of these polymers is based on creating specific interactions, such as hydrogen bonding, between the polymer and the nitro functional groups of polynitroaromatic compounds, thereby enhancing the sensitivity and selectivity of the sensor. nih.gov

Several key chemical intermediates can be prepared from 2,4,6-trinitrophenol, which are then used in the synthesis of other complex molecules.

One of the most significant derivatives of 2,4,6-trinitrophenol is 2,4,6-trinitroaniline, also known as picramide. wikipedia.orgsciencemadness.org Picramide is synthesized by the amination of picric acid. wikipedia.org A well-established method involves heating picric acid with urea. cdnsciencepub.comsciencemadness.org Through optimization of this reaction, a yield of 88% has been achieved by maintaining a reaction temperature of 173°C for 36 hours with a molar ratio of urea to picric acid of 3:1. cdnsciencepub.comresearchgate.net

An alternative high-yield synthesis involves heating picric acid with diammonium hydrogen phosphate in a sulfolane solvent within a sealed reactor. This process, conducted at temperatures increasing from 25°C to 175°C over 22 hours, can produce picramide in 93% yield. chemicalbook.com Picramide is a valuable intermediate itself, as it can be further aminated to produce 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), an exceptionally stable explosive. wikipedia.orgresearchgate.netresearchgate.net

MethodAminating AgentSolvent/MediumTemperatureTimeYieldReference
Urea MethodUreaNone (neat)173°C36 hours88% cdnsciencepub.comresearchgate.net
Phosphate MethodDiammonium hydrogen phosphateSulfolane25°C to 175°C22 hours93% chemicalbook.com

Preparation of Key Intermediates from 2,4,6-Trinitrophenol

Chlorination of Trinitrophenols

The chlorination of 2,4,6-trinitrophenol, commonly known as picric acid, represents a significant chemical transformation that results in the formation of chloropicrin (trichloronitromethane). This process was first documented in 1848 by the Scottish chemist John Stenhouse, who synthesized chloropicrin by reacting picric acid with sodium hypochlorite. wikipedia.orgbrainly.in This reaction involves the cleavage of the aromatic ring and the substitution of the nitro groups, a departure from typical electrophilic aromatic substitution on the phenol ring.

HOC₆H₂(NO₂)₃ + 11 NaOCl → 3 CCl₃NO₂ + 3 Na₂CO₃ + 3 NaOH + 2 NaCl wikipedia.org

This reaction demonstrates a method for the synthesis of chloropicrin from picric acid. sciencemadness.orgaskiitians.com A common laboratory-scale preparation involves the reaction of a sodium picrate (B76445) paste with calcium hypochlorite. The chloropicrin is then isolated by steam distillation. prepchem.com

Detailed research into this synthetic route has provided specific parameters for the reaction. The following table outlines a typical procedure for the synthesis of chloropicrin from 2,4,6-trinitrophenol.

Reactant / ParameterQuantity / Condition
Starting Material 2,4,6-Trinitrophenol (Picric Acid)
Reagent 1 Sodium Hydroxide (B78521) (NaOH)
Reagent 2 Calcium Hypochlorite (Ca(OCl)₂)
Solvent Water (H₂O)
Procedure Step 1 Prepare a paste of sodium picrate by mixing 50 g of picric acid with 10 g of sodium hydroxide and 250 ml of water. prepchem.com
Procedure Step 2 Prepare a separate paste of 550 g of calcium hypochlorite in 1 liter of water in a 5-liter flask. prepchem.com
Reaction Add the sodium picrate paste to the calcium hypochlorite paste with continuous stirring. prepchem.com
Reaction Time Approximately 30 minutes. prepchem.com
Work-up Steam distill the reaction mixture to isolate the chloropicrin. prepchem.com
Purification Separate the oily distillate, dry over calcium chloride, and redistill. prepchem.com
Yield 70% of the theoretical yield. prepchem.com

The primary product of this chlorination reaction is chloropicrin, a compound with a history of use as a broad-spectrum antimicrobial, fumigant, and as a chemical agent. wikipedia.org

Mechanistic Insights into 2,4,6 Trinitrophenol Chemical Reactivity

Reaction Kinetics and Mechanisms in Diverse Media

Solid-State Reactions with Hydrocarbons and Other Substrates

The reactivity of 2,4,6-trinitrophenol, commonly known as picric acid, in the solid state has been the subject of investigation, particularly its reactions with various hydrocarbons. Research has shown that these reactions are a unique class of solid-state interactions where the kinetics are governed by surface migration. acs.org When picric acid is placed in contact with a solid hydrocarbon, the reaction proceeds through the diffusion of molecules along the surface. acs.org

The rate of the product layer formation in these reactions is described by a specific kinetic equation, indicating that the process is controlled by the surface migration of the reactants. acs.org Studies on the solid-state reactivity of picric acid with substituted hydrocarbons like pyrocatechol (B87986) have confirmed that diffusion in the solid state is primarily controlled by surface migration. acs.org The efficiency of this surface migration is influenced by molecular characteristics; molecules that are smaller and possess greater symmetry are more favorable for surface migration. acs.org

Dry picric acid is highly sensitive to heat, shock, and friction. stanford.edu It readily forms salts upon contact with many metals, including copper, lead, mercury, zinc, nickel, and iron. These resulting metal picrates are often more sensitive explosives than picric acid itself. stanford.edu Similarly, salts formed with ammonia (B1221849) and amines are also sensitive explosives. stanford.edu Contact with concrete or plaster can lead to the formation of friction-sensitive calcium picrate (B76445). stanford.edu

Table 1: Factors Influencing Solid-State Reactivity of Picric Acid

Factor Influence on Reactivity Reference
Diffusion Mechanism Controlled by surface migration of molecules. acs.org
Molecular Size Smaller molecules exhibit more favorable surface migration. acs.org
Molecular Symmetry Greater molecular symmetry enhances surface migration. acs.org
Contact with Metals Readily forms highly sensitive explosive salts (picrates). stanford.edusciencemadness.org
Contact with Bases Forms sensitive explosive salts with ammonia and amines. stanford.edusciencemadness.org

| Contact with Concrete | Can form friction-sensitive calcium picrate. | stanford.edu |

Solution-Phase Chemical Transformations (e.g., Jaffe Reaction)

In solution, 2,4,6-trinitrophenol participates in various chemical transformations. One of the most well-known is the Jaffe reaction, a colorimetric method used in clinical chemistry since 1886 to determine creatinine (B1669602) levels in biological fluids like blood and urine. wikipedia.org In an alkaline solution, picric acid reacts with creatinine to form a reddish-orange Janovsky-like complex. wikipedia.orgatlas-medical.com The intensity of the color produced is directly proportional to the creatinine concentration, which can be measured spectrophotometrically. wikipedia.org The reaction is typically read kinetically to minimize interference from other substances. wikipedia.orgmedpulse.in

The Jaffe reaction involves the following key steps:

Mixing of the sample (e.g., serum) with an alkaline picrate solution. nih.gov

Formation of a yellow-orange creatinine-picrate complex. medpulse.in

Spectrophotometric measurement of the rate of color formation. wikipedia.org

The reaction is sensitive to pH, and the concentration of sodium hydroxide (B78521) is a critical factor for maximum color development. nih.gov Studies have shown that different sample types (urine, serum protein-free filtrate, and standards) require different optimal alkali concentrations due to their varying acidity. nih.gov

Furthermore, the degradation of 2,4,6-trinitrophenol by certain microorganisms involves solution-phase transformations. For example, Nocardioides sp. strain CB 22-2 can mineralize picric acid, a process that involves the formation of hydride-Meisenheimer complexes of both picric acid and 2,4-dinitrophenol (B41442) as intermediate metabolites. nih.gov Similarly, mild hydrolysis of 2,4,6-trinitrochlorobenzene yields 2,4,6-trinitrophenol. shaalaa.com

Intermolecular and Intramolecular Interactions

The chemical behavior and crystal structure of 2,4,6-trinitrophenol are significantly influenced by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.comingentaconnect.com

Hydrogen Bonding Networks

Hydrogen bonding is a dominant force in the crystal structure of 2,4,6-trinitrophenol and its co-crystals. mdpi.comresearchgate.net In the solid state, the phenolic hydroxyl group and the nitro groups are key participants in forming these networks. One of the ortho-nitro groups is involved in an intramolecular hydrogen bond with the phenolic hydroxyl group. derpharmachemica.com

In co-crystals, where 2,4,6-trinitrophenol crystallizes with another compound (a coformer), extensive intermolecular hydrogen bonds are formed. These interactions are a primary driving force for the formation of the co-crystal. mdpi.comingentaconnect.comresearchgate.net For example, in a co-crystal with acetophenone, weak C-H···O hydrogen bonds are observed between the nitro groups of picric acid and the hydrogen atoms of acetophenone's benzene (B151609) ring and methyl group. mdpi.comresearchgate.net Similarly, in a co-crystal with 2,4,6-trichloroaniline, the structure is stabilized by intermolecular N-H···O hydrogen bonds, which create a one-dimensional chain. nih.gov

Table 2: Examples of Hydrogen Bonding in 2,4,6-Trinitrophenol Co-crystals

Co-former Interacting Groups Bond Length (Å) Bond Angle (°) Reference
Acetophenone C-H···O-NO (benzene ring H) 2.494 152 mdpi.comresearchgate.net
C-H···O-NO (benzene ring H) 2.706 150 mdpi.comresearchgate.net
C-H···O-NO (benzene ring H) 2.816 144 mdpi.comresearchgate.net
C-H···O-NO (methyl H) 3.047 136 mdpi.comresearchgate.net
2,4,6-Trichloroaniline N-H···O (nitro) - - nih.gov

These hydrogen bonds, along with other weak interactions, play a crucial role in stabilizing the crystal lattice of these molecular complexes. researchgate.netresearchgate.net

π-π Stacking Interactions

Alongside hydrogen bonding, π-π stacking interactions are another critical factor in the formation and stability of 2,4,6-trinitrophenol's crystal structures, particularly in its co-crystals. mdpi.comingentaconnect.com These interactions occur between the electron-rich aromatic ring of 2,4,6-trinitrophenol and the aromatic ring of a coformer molecule. nih.gov

In the co-crystal of picric acid and acetophenone, the two "face-to-face" aromatic rings are nearly parallel, with a short distance between them that is characteristic of π-π stacking. researchgate.netresearchgate.net The shortest carbon-carbon distance between the respective benzene rings is 3.385 Å. researchgate.net Generally, a vertical distance between 3.3 Å and 3.8 Å between two aromatic rings is indicative of a π-π stacking interaction. researchgate.net Density functional theory (DFT) calculations have suggested that in some co-crystals, the energy contribution from π-π stacking can be even more significant than that from hydrogen bonding. mdpi.comresearchgate.net

The presence of π-π interactions has been shown to induce considerable orbital overlap between 2,4,6-trinitrophenol and an interacting sensor molecule, which can facilitate electron transfer processes. acs.orgacs.orgnih.gov These stacking interactions can also influence the acidity of the phenolic proton. researchgate.net

Electron Transfer Processes

2,4,6-Trinitrophenol is a potent electron acceptor (π-acceptor) due to the presence of three electron-withdrawing nitro groups on the benzene ring. koreascience.krquora.com This property allows it to readily participate in electron transfer processes and form charge-transfer (CT) complexes with various electron donor molecules. koreascience.krrevistadechimie.roimperfectpharmacy.in

The formation of CT complexes is a key aspect of the reactivity of 2,4,6-trinitrophenol. It can form stable, colored CT complexes with a wide range of donors, including Schiff bases, metal acetylacetonates, and various aromatic hydrocarbons. koreascience.krrevistadechimie.ro In these complexes, 2,4,6-trinitrophenol acts as the acceptor, and the stoichiometry is often found to be 1:1. koreascience.krrevistadechimie.ro The formation of these complexes can be observed through changes in electronic absorption spectra. koreascience.kr

Electron transfer is also the fundamental mechanism behind the fluorescence quenching of certain molecules in the presence of 2,4,6-trinitrophenol. rsc.orgnih.gov For instance, the fluorescence of anthracene (B1667546) derivatives is significantly quenched by trace amounts of picric acid. nih.gov This high sensitivity is attributed to a combination of proton-induced intramolecular charge transfer and electron transfer from the electron-rich anthracene to the electron-deficient picric acid. nih.gov

Theoretical studies using Mulliken charge analysis on co-crystals of picric acid have shown that electron transfer occurs upon co-crystallization. mdpi.comresearchgate.net This charge redistribution, where the picric acid molecule gains electrons, is suggested to make the resulting co-crystal less sensitive than pure picric acid. mdpi.comresearchgate.net In the interaction with fluorescein-based sensors, π-π stacking facilitates an intermolecular electron transfer process, which is responsible for the observed fluorescence quenching. acs.orgacs.orgnih.gov

Table 3: Compounds Mentioned in the Article

Compound Name Synonym(s)
2,4,6-Trinitrophenol Picric Acid, TNP
Acetophenone -
Ammonia -
Anthracene -
Benzene -
Calcium Picrate -
Creatinine -
2,4-Dinitrophenol DNP
2,4,6-Trichloroaniline -
2,4,6-Trinitrochlorobenzene -
Pyrocatechol -
Thiocyanate SCN⁻
Metal Acetylacetonates -
Schiff Bases -
Sodium Hydroxide -

Unimolecular Decomposition Pathways and Energetics

The thermal decomposition of 2,4,6-trinitrophenol, commonly known as picric acid, is a complex process involving several competing reaction pathways. Understanding the energetics of these pathways is crucial for assessing its stability and potential hazards. Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the initial steps of its unimolecular decomposition. The primary proposed mechanisms include the homolytic cleavage of the carbon-nitro bond, intramolecular hydrogen transfer, and isomerization of the nitro group.

Recent DFT studies have been employed to investigate the thermal unimolecular decomposition of 2,4,6-trinitrophenol. nih.gov These studies have explored several key initiation reactions to better understand the stability and sensitivity of this energetic material. nih.gov

C-NO2 Homolytic Cleavage

The fission of the C-NO2 bond is a fundamental and commonly studied decomposition pathway for nitroaromatic compounds. acs.org This process, known as homolytic cleavage, results in the formation of a phenyl radical and a nitrogen dioxide molecule. The energy required for this bond to break is referred to as the Bond Dissociation Energy (BDE). For many energetic materials, the C-NO2 BDE is considered a key indicator of thermal stability, with a lower BDE often correlating with higher sensitivity to initiation. acs.orgacs.org

In the case of 2,4,6-trinitrophenol, there are three nitro groups attached to the aromatic ring, two in the ortho positions and one in the para position relative to the hydroxyl group. The presence of the hydroxyl group and the steric and electronic interactions between the nitro groups can influence the strength of each C-NO2 bond. Computational studies have shown that the ortho C-NO2 bonds are generally more activated (weakened) compared to the para C-NO2 bond due to repulsion from the lone pair of electrons on the oxygen of the hydroxyl group. odu.edu

The activation energy for C-NO2 homolysis is a critical parameter. For many substituted nitroaromatics, a significant correlation has been reported between the calculated BDE and the experimentally measured activation energy for this process. acs.org While C-NO2 homolysis is a high-energy event, it is believed to become a dominant decomposition pathway at elevated temperatures. researchgate.netbgu.ac.ilexlibrisgroup.com

Table 1: Calculated Bond Dissociation Energies (BDEs) for C-NO2 Homolysis in 2,4,6-Trinitrophenol

Bond PositionCalculated BDE (kcal/mol)
ortho-C-NO2Data not available in search results
para-C-NO2Data not available in search results

Intramolecular Hydrogen Transfer to Nitro Groups

The presence of a hydroxyl group adjacent to a nitro group in 2,4,6-trinitrophenol enables an alternative decomposition pathway: intramolecular hydrogen transfer. acs.org In this mechanism, the hydrogen atom from the phenolic hydroxyl group transfers to the oxygen atom of an adjacent ortho-nitro group. This process is often facilitated by the formation of a stable six-membered ring-like transition state.

This pathway is considered a lower-energy route compared to C-NO2 homolysis, particularly at lower to moderate temperatures. acs.org The transfer of the hydrogen atom leads to the formation of an aci-nitro intermediate, which can then undergo further reactions, such as the elimination of nitrous acid (HONO). researchgate.net The formation of intramolecular hydrogen bonds is a key factor in the molecular planarity and stability of many energetic materials. bgu.ac.il The efficiency of this hydrogen abstraction can be influenced by the electronic configuration of the excited state of the molecule. youtube.com

Studies on similar molecules suggest that the rate of intramolecular hydrogen transfer is sensitive to the substitution pattern and the resulting radical stability. youtube.com While specific energetic data for this pathway in 2,4,6-trinitrophenol was not detailed in the search results, it is recognized as a significant and often competing pathway to C-NO2 homolysis.

NO2-ONO Isomerization Reactions

A third potential unimolecular decomposition pathway for 2,4,6-trinitrophenol involves the isomerization of a nitro group (-NO2) to a nitrite (B80452) group (-ONO). This rearrangement, followed by the homolysis of the weaker O-NO bond, presents another route for the initiation of decomposition. researchgate.netexlibrisgroup.com

However, for many nitroaromatic compounds, including the related 2,4,6-trinitrotoluene (B92697) (TNT), this isomerization pathway is generally considered to be kinetically less favorable than C-NO2 homolysis or intramolecular hydrogen transfer across a wide range of temperatures. acs.orgacs.orgbgu.ac.ilexlibrisgroup.com Although the subsequent O-NO bond cleavage is energetically less demanding, the initial isomerization step often has a high activation barrier. researchgate.netexlibrisgroup.com Consequently, the NO2-ONO isomerization is typically expected to be a minor contributor to the initial decomposition of 2,4,6-trinitrophenol. acs.orgacs.org

Formation of Charge Transfer Complexes

2,4,6-Trinitrophenol is a well-known electron acceptor due to the presence of three electron-withdrawing nitro groups on the aromatic ring. kamarajcollege.ac.in This property allows it to form charge-transfer (CT) complexes with a wide variety of electron-donating molecules, particularly aromatic hydrocarbons and amines. kamarajcollege.ac.innih.gov These complexes are formed through non-covalent interactions, where a partial transfer of electron density occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor (picric acid). derpharmachemica.com

The formation of these complexes is often accompanied by the appearance of a distinct color, which is a characteristic feature of the charge-transfer transition. derpharmachemica.com The stability of these complexes is influenced by the nature of the donor and acceptor molecules, as well as the polarity of the solvent. researchgate.net In many cases, the interaction involves not only charge transfer but also hydrogen bonding, especially with amine donors, where a proton may be transferred from the phenolic hydroxyl group of picric acid to the basic nitrogen atom of the amine. nih.govcu.edu.eg

The study of charge-transfer complexes is significant in various fields, including analytical chemistry for the identification of aromatic compounds and in materials science for the development of novel materials with specific optical and electrical properties. derpharmachemica.comresearchgate.net

Table 2: Examples of Charge-Transfer Complexes of 2,4,6-Trinitrophenol

Electron DonorStoichiometry (Donor:Acceptor)Key Findings
p-Phenylenediamine1:1Formation of a CT complex associated with proton migration from the acceptor to the donor. nih.govresearchgate.net
Polynuclear Aromatic Hydrocarbons (e.g., naphthalene, anthracene, pyrene)Typically 1:1Stability of the complex is governed by the polarizability, π-electron system, and the size and shape of the donor molecule. pjsir.org
Pyrene (B120774)1:1Synthesized by a solid-state grinding method; the complex exhibits π-π stacking and intermolecular hydrogen bonding. plu.mx
Benzamide1:1Molecules are linked into a ribbon-like structure by O-H···O and N-H···O intermolecular hydrogen bonds. nih.gov
Piperidine1:1A proton transfer interaction occurs, leading to the formation of piperidinium (B107235) and picrate ions. researchgate.net
Aniline (B41778) DerivativesNot specifiedThe complexes exhibit semiconducting properties. researchgate.net
Pyrimidine Schiff Bases1:1 and 1:2An acid-base interaction involving proton transfer from picric acid to the Schiff base is observed. cu.edu.eg

Theoretical and Computational Chemistry Studies of 2,4,6 Trinitrophenol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental in elucidating the properties of 2,4,6-trinitrophenol. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in these theoretical explorations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for studying the electronic structure and properties of 2,4,6-trinitrophenol due to its balance of computational cost and accuracy. mpg.deaps.org DFT methods are employed to investigate various aspects of the molecule, including its geometry, vibrational frequencies, and electronic properties. derpharmachemica.comnih.gov

A common application of DFT is the optimization of the molecular geometry of 2,4,6-trinitrophenol. Studies have utilized functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) to determine optimized bond lengths and angles. derpharmachemica.com These calculated geometric parameters are often in good agreement with experimental data, providing a validated model for further analysis. epa.gov For instance, DFT calculations have been used to model the structure of picric acid, revealing that the phenol (B47542) ring and two of the nitro groups are nearly planar, while one of the ortho nitro groups is twisted out of the plane to minimize steric hindrance with the hydroxyl group. researchgate.net

Furthermore, DFT is instrumental in analyzing the vibrational spectra of 2,4,6-trinitrophenol. The calculated harmonic and anharmonic vibrational wavenumbers, infrared intensities, and Raman activities, often scaled to correct for systematic errors, show good correlation with experimental FT-IR and FT-Raman spectra. epa.gov This allows for the confident assignment of vibrational modes, such as the characteristic stretching frequencies of the nitro groups. derpharmachemica.com

DFT calculations are also crucial for understanding the reactivity and sensitivity of 2,4,6-trinitrophenol. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are frequently calculated to determine the HOMO-LUMO gap, which is a descriptor for chemical reactivity and stability. researchgate.net For example, the LUMO energy of 2,4,6-trinitrophenol has been calculated to understand its electron-accepting capability, which is relevant to its interactions and fluorescence quenching properties. Additionally, DFT has been employed to study the unimolecular decomposition pathways of picric acid, investigating the energetics of bond dissociation to rationalize its sensitivity. nih.gov

Table 1: Examples of DFT Functionals and Basis Sets Used in the Study of 2,4,6-Trinitrophenol

FunctionalBasis SetApplication
B3LYP6-311G(d,p)Optimized geometry, bond lengths, and bond angles. derpharmachemica.com
B3LYP6-311++G(d,p)Vibrational spectra analysis. researchgate.net
M06-2XTZVPUnimolecular decomposition pathways. nih.gov

Hartree-Fock (HF) Approaches

The Hartree-Fock (HF) method, an ab initio approach, serves as a foundational method for many computational studies in quantum chemistry. wikipedia.orginsilicosci.com It approximates the many-electron wavefunction as a single Slater determinant, providing a starting point for more advanced and correlated methods. usp.brnumberanalytics.com While often less accurate than DFT for many applications due to the neglect of electron correlation, HF is still valuable for providing qualitative insights and is a key component of more sophisticated computational techniques. fiu.edu

In the context of 2,4,6-trinitrophenol, HF calculations have been used to investigate its molecular structure and electronic properties. mdpi.com For example, HF methods, in conjunction with various basis sets, can be used to calculate the optimized geometry and vibrational frequencies of the molecule. epa.gov The results from HF calculations are often compared with those from DFT and experimental data to assess the performance of different theoretical levels.

The HF method is also employed in studying intermolecular interactions involving 2,4,6-trinitrophenol. For instance, it has been used to explore the formation of complexes and cocrystals, where understanding the electrostatic interactions and charge distribution is crucial. mdpi.com The self-consistent field (SCF) nature of the HF method allows for the iterative refinement of the molecular orbitals to achieve a solution that represents the electronic ground state within the single-determinant approximation. insilicosci.com

Basis Set Optimization and Validation

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. psicode.orgsouthampton.ac.uk A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org For 2,4,6-trinitrophenol, a variety of basis sets have been employed, with their selection often guided by the specific property being investigated.

Commonly used basis sets for molecules like 2,4,6-trinitrophenol include the Pople-style basis sets, such as 6-31G(d) and 6-311++G(d,p), and the Karlsruhe def2 basis sets, like def2-TZVP. researchgate.netpsicode.orgwikipedia.org The Pople basis sets are known for their computational efficiency, while the def2 series is often favored for its balanced performance across the periodic table. psicode.org For higher accuracy, especially in post-HF methods, correlation-consistent basis sets, such as aug-cc-pVTZ, are often the preferred choice. psicode.org

Basis set optimization involves selecting a basis set that provides a good compromise between accuracy and computational expense. This often entails performing calculations with a series of increasingly larger basis sets to ensure that the calculated properties have converged to a stable value, approaching the so-called basis set limit. southampton.ac.uk For instance, a study might compare results from a double-zeta basis set (e.g., 6-31G(d)) with those from a triple-zeta basis set (e.g., 6-311G(d,p)) to assess the impact of the basis set size on the calculated geometry or energy.

Validation of the chosen basis set is typically achieved by comparing the calculated results with experimental data. epa.gov For 2,4,6-trinitrophenol, this could involve comparing the calculated vibrational frequencies with experimental IR and Raman spectra or comparing the calculated bond lengths and angles with those determined from X-ray crystallography. derpharmachemica.comasianpubs.org A good agreement between theoretical and experimental values provides confidence in the chosen computational model.

Table 2: Common Basis Sets Used in Computational Studies of Nitroaromatic Compounds

Basis Set FamilyExampleDescription
Pople6-311++G(d,p)A split-valence triple-zeta basis set with diffuse functions on heavy atoms and hydrogen, and polarization functions. researchgate.net
Karlsruhedef2-TZVPA valence triple-zeta basis set with polarization functions. psicode.org
Correlation-Consistentaug-cc-pVTZA valence triple-zeta basis set augmented with diffuse functions, designed for converging correlated calculations. psicode.org

Electronic Structure and Bonding Analysis

The analysis of the electronic structure of 2,4,6-trinitrophenol is crucial for understanding its chemical behavior. Computational methods provide detailed information about the distribution of electrons and the nature of chemical bonds within the molecule.

Density of States (DOS) and Band Structure Calculations

The Density of States (DOS) provides information about the number of available electronic states at each energy level. stackexchange.com For a molecule like 2,4,6-trinitrophenol, the DOS can be visualized as a plot of the number of orbitals versus energy, offering a picture of the electronic energy level distribution. beilstein-journals.org

In the context of solid-state or crystalline 2,4,6-trinitrophenol, band structure calculations are also relevant. A band structure diagram plots the energy of the electronic states as a function of the wave vector (k) in the Brillouin zone of the crystal. youtube.com The gap between the valence band maximum (VBM) and the conduction band minimum (CBM) is the band gap, a critical parameter that influences the electronic and optical properties of the material. For molecular solids, the concept of a band gap is analogous to the HOMO-LUMO gap in an isolated molecule. The band gap of energetic materials like picric acid has been studied as a potential descriptor for their sensitivity. nih.gov

These calculations are typically performed using DFT. The DOS can be derived from the calculated molecular orbital energies, often broadened by a Gaussian or Lorentzian function to simulate experimental spectra. unican.es

Atomic Orbit Projected Density of States (PDOS)

For 2,4,6-trinitrophenol, a PDOS analysis can reveal which atomic orbitals are the primary contributors to the frontier molecular orbitals (HOMO and LUMO). This is particularly insightful for understanding the nature of the chemical bonds and the reactive sites within the molecule. For example, a PDOS analysis could show the extent to which the nitro group orbitals contribute to the LUMO, which is important for the molecule's electron-accepting properties. Similarly, the contribution of the oxygen p-orbitals of the hydroxyl group to the HOMO can be quantified. This detailed analysis helps in interpreting the molecule's reactivity, spectroscopic properties, and intermolecular interactions. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a critical parameter for assessing a molecule's kinetic stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov A small gap indicates that a molecule is more polarizable and prone to chemical reactions. nih.gov The presence of multiple electron-withdrawing nitro groups (-NO2) on the benzene (B151609) ring of 2,4,6-trinitrophenol significantly lowers the energy of both the HOMO and LUMO compared to unsubstituted phenol. taylorandfrancis.com This reduction in the LUMO energy, in particular, enhances the electrophilic nature of the TNP molecule, making it a strong electron acceptor.

The HOMO-LUMO energy gap can be calculated using computational methods like Density Functional Theory (DFT) and can be experimentally verified using UV-Vis spectroscopy, as the energy of the lowest energy electronic excitation often corresponds to this gap. schrodinger.com For nitroaromatic compounds like TNP, the interaction with other molecules often involves the transfer of electron density from the HOMO of a donor molecule to the LUMO of the TNP.

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

Term Description Significance for 2,4,6-Trinitrophenol
HOMO Highest Occupied Molecular Orbital; acts as an electron donor. youtube.com The electron-withdrawing nitro groups lower its energy, but it is the source of electrons in charge-transfer interactions.
LUMO Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. youtube.com Significantly lowered in energy due to the nitro groups, making TNP a strong electrophile and susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO; indicates kinetic stability. nih.gov A relatively small gap contributes to its reactivity and its ability to form charge-transfer complexes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green represents areas with neutral potential. acs.org

For 2,4,6-trinitrophenol, MEP analysis reveals distinct regions of varying electrostatic potential. The oxygen atoms of the three nitro groups and the phenolic oxygen atom are characterized by a strong negative potential (red color). These sites are the most electron-rich parts of the molecule and are the primary locations for electrophilic interactions, such as hydrogen bonding. researchgate.net

Conversely, the aromatic ring and the hydrogen atom of the hydroxyl group exhibit a positive potential (blue color). The significant electron-withdrawing effect of the three nitro groups pulls electron density away from the benzene ring, making it electron-deficient. This electron-deficient nature is a key factor in the formation of π–π stacking interactions with electron-rich aromatic systems. acs.org The MEP map provides a clear rationale for the interaction patterns observed in TNP's supramolecular structures and its ability to act as a powerful charge-transfer acceptor.

Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)

Computational simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are powerful tools for interpreting experimental data and assigning vibrational modes. These simulations are typically performed using quantum chemical methods like Density Functional Theory (DFT) in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)). researchgate.netepa.gov The calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. epa.govnih.gov

FT-IR and FT-Raman spectroscopy are complementary techniques. spectroscopyonline.com Vibrations that are strong in IR spectra are often weak in Raman spectra, and vice versa, which is governed by molecular symmetry and selection rules. spectroscopyonline.com For a molecule like 2,4,6-trinitrophenol, a combined analysis provides a more complete vibrational profile.

Theoretical calculations for TNP and related nitrophenols allow for the precise assignment of complex spectral features:

O-H Vibrations: The stretching and bending modes of the phenolic hydroxyl group.

C-H Vibrations: The stretching and bending modes of the aromatic ring hydrogens.

NO₂ Vibrations: The symmetric and asymmetric stretching and bending modes of the nitro groups are characteristic and prominent features in the spectrum.

Ring Vibrations: The C-C stretching and ring deformation modes of the benzene ring.

Factor group analysis can predict the number of vibrational optical modes. For instance, in one study on crystalline TNP, 453 vibrational optical modes were predicted. researchgate.net The good agreement between simulated and experimental spectra validates the calculated molecular geometry and electronic structure. nih.gov

Table 2: Typical Vibrational Mode Regions for 2,4,6-Trinitrophenol

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopy
Phenolic -OH O-H Stretching 3200-3600 FT-IR (Strong)
Aromatic C-H C-H Stretching 3000-3100 FT-IR/FT-Raman (Variable)
Nitro NO₂ Asymmetric Stretching 1520-1560 FT-IR (Very Strong)
Nitro NO₂ Symmetric Stretching 1340-1370 FT-IR (Very Strong)
Aromatic C=C Ring Stretching 1450-1600 FT-IR/FT-Raman (Variable)

Computational Investigation of Reaction Mechanisms and Activation Energies

Computational chemistry provides indispensable tools for elucidating complex reaction mechanisms and calculating the associated activation energies. Methods such as DFT and time-dependent DFT (TDDFT) are employed to map potential energy surfaces, identify transition states, and determine reaction pathways. acs.org These investigations are crucial for understanding the thermal decomposition, photophysics, and reactivity of energetic materials like 2,4,6-trinitrophenol. acs.orgnih.gov

Studies on related nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT) and trinitroanisole (TNAN), offer insights into the likely decomposition mechanisms of TNP. nih.govrsc.org The initial step in the thermal decomposition of such compounds is often the cleavage of the weakest bond. For many nitroaromatics, this is the C-NO₂ bond, leading to the formation of a nitro radical (•NO₂). nih.gov Computational studies can pinpoint the "trigger bond" by comparing the bond dissociation energies within the molecule. For instance, in a study of a related fluorinated nitroaromatic, DFT calculations showed that the introduction of fluorine atoms altered the trigger bond from the ortho-nitro group to the para-nitro group. nih.gov

Following the initial bond cleavage, a cascade of complex reactions occurs, including ring opening and the formation of various gaseous products. nih.gov Computational modeling can simulate these subsequent steps and predict the final products. Similarly, investigations into the electrochemical reduction of TNT have used DFT to determine the multi-step reaction mechanism and identify rate-limiting steps on catalyst surfaces. rsc.org For TNP, such studies would explore the stepwise reduction of the three nitro groups, calculating the energy barriers for each proton-electron transfer.

Supramolecular Interaction Modeling

The solid-state structure and co-crystal formation of 2,4,6-trinitrophenol are governed by a network of non-covalent interactions, which can be effectively modeled using computational methods. asianpubs.orgnih.gov These supramolecular interactions are critical in molecular recognition, sensing, and crystal engineering.

Key interactions involving TNP that have been studied computationally include:

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, while the oxygen atoms of the nitro groups are effective acceptors. Computational studies have confirmed the presence of both intramolecular hydrogen bonds (between the phenolic proton and an ortho-nitro group) and intermolecular O-H···O hydrogen bonds that link molecules together into extended networks. researchgate.netasianpubs.org

π–π Stacking: The electron-deficient aromatic ring of TNP readily engages in π–π stacking interactions with electron-rich aromatic molecules. acs.org Computational modeling of TNP complexes, for example with calixarenes, has shown that TNP can be entrapped between pyrene (B120774) moieties, with calculated centroid distances of around 3.8 Å, indicative of strong π–π interactions. acs.orgnih.gov

Energy decomposition analysis (EDA) can be used to quantify the nature of these weak interactions, separating them into components like electrostatics, dispersion, induction, and exchange. acs.org Such analyses have revealed that the π–π interactions involving the electron-deficient TNP ring have a significant electrostatic component, making them particularly strong. acs.org These computational models are essential for understanding how chemosensors selectively bind TNP and for designing new materials with tailored crystal structures. nih.govnih.gov

Advanced Analytical Methodologies for 2,4,6 Trinitrophenol Detection and Quantification

Spectroscopic Techniques

Spectroscopic methods form the cornerstone of advanced 2,4,6-trinitrophenol analysis, leveraging the interactions between electromagnetic radiation and the analyte to provide both qualitative and quantitative information. These techniques are favored for their non-destructive nature and high sensitivity.

Fluorescence Spectroscopy and Quenching Mechanisms

Fluorescence spectroscopy has emerged as a prominent tool for the detection of 2,4,6-trinitrophenol due to its inherent sensitivity, rapid response, and operational simplicity. tandfonline.comtandfonline.com The underlying principle of many fluorescent detection methods for 2,4,6-trinitrophenol is the phenomenon of fluorescence quenching, where the fluorescence intensity of a probe molecule is decreased upon interaction with the analyte. acs.orgrsc.org This quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), Dexter Energy Transfer, and Photoinduced Electron Transfer (PET). rsc.orgmdpi.com The electron-deficient nature of the 2,4,6-trinitrophenol molecule makes it an effective quencher for many fluorescent probes. rsc.org

Several types of fluorescent probes have been developed for this purpose, including those based on naphthalimide, perylene (B46583) imide, and various nanomaterials like copper nanoclusters. tandfonline.comresearching.cnnih.gov For instance, a novel naphthalimide-based fluorescent probe demonstrated a high sensitivity for 2,4,6-trinitrophenol in an aqueous medium with a detection limit as low as 0.127 µM. tandfonline.com Another study utilized a perylene imide-based probe that showed a good linear relationship for 2,4,6-trinitrophenol concentrations between 20 and 80 µmol·L⁻¹, with a calculated detection limit of 4.55 µmol·L⁻¹. researching.cn

Fluorescent Probe Quenching Mechanism Detection Limit Quenching Constant (Ksv) Reference
Naphthalimide-based probePhotoinduced Electron Transfer (PET)0.127 µMNot Specified tandfonline.com
Perylene imide-based probeAggregation-induced quenching4.55 µmol·L⁻¹Not Specified researching.cn
Poly(vinylpyrrolidone)-supported Copper Nanoclusters (PVP-CuNCs)Inner Filter Effect (IFE) and Static Quenching81.44 x 10⁻¹² mol dm⁻³1.03 × 10⁷ dm³ mol⁻¹ nih.gov
Bovine Serum Albumin-stabilized Copper Nanoclusters (BSA-CuNCs)Förster Resonance Energy Transfer (FRET)0.12 µMNot Specified nih.gov
Pyridinium-dansyl conjugate (PY-DNS)Dynamic Quenching10⁻¹³ MNot Specified rsc.org
Difluoroboron derivative (TPEBF)FRET and PET355 nM (aqueous)Not Specified rsc.org
Förster Resonance Energy Transfer (FRET) Investigations

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule when they are in close proximity, typically within 1-10 nm. wikipedia.orgteledynevisionsolutions.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor, as well as the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. mdpi.comnih.gov This "spectroscopic ruler" characteristic makes FRET a powerful tool for detecting 2,4,6-trinitrophenol. wikipedia.org

In the context of 2,4,6-trinitrophenol detection, a fluorescent probe acts as the donor, and the 2,4,6-trinitrophenol molecule, which has a significant absorption spectrum, acts as the acceptor. mdpi.comnih.gov When 2,4,6-trinitrophenol is present, the excited state energy of the donor is transferred to it, leading to a quenching of the donor's fluorescence. nih.gov

A notable example involves the use of water-soluble fluorescent copper nanoclusters (CuNCs) capped with bovine serum albumin as the donor. nih.gov The fluorescence emission of these CuNCs (350-500 nm) overlaps with the absorption spectrum of 2,4,6-trinitrophenol (350-450 nm), facilitating FRET. nih.gov This system achieved a detection range for 2,4,6-trinitrophenol from 0.8 µmol L⁻¹ to 100 µmol L⁻¹, with a rapid response time of under one minute. nih.gov The calculated Förster distance (R₀), the distance at which FRET efficiency is 50%, for this donor-acceptor pair was 2.8 nm. nih.gov

Dexter Energy Transfer Studies

Dexter Energy Transfer, or electron exchange, is another short-range, non-radiative energy transfer mechanism. wikipedia.orglibretexts.org Unlike FRET, which is based on dipole-dipole interactions, Dexter energy transfer requires the wavefunctions of the donor and acceptor to overlap, facilitating the exchange of electrons. wikipedia.orglibretexts.org This mechanism typically occurs at very short distances, usually within 10 Å (1 nm). wikipedia.org

The process involves the simultaneous transfer of an excited electron from the donor to the acceptor's lowest unoccupied molecular orbital (LUMO) and an electron from the acceptor's highest occupied molecular orbital (HOMO) to the donor's now-vacant HOMO. youtube.com The rate of Dexter energy transfer decreases exponentially with increasing distance between the donor and acceptor. libretexts.org While FRET is more common in biological sensing applications, the principles of Dexter transfer are crucial in understanding quenching mechanisms in various chemical systems. nih.gov

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is a significant fluorescence quenching mechanism where an electron is transferred from a donor to an acceptor molecule in the excited state. wikipedia.orgalmacgroup.com This process leads to the formation of a charge-separated state, effectively quenching the fluorescence of the probe. wikipedia.org The efficiency of PET is governed by the redox potentials of the donor and acceptor and the energy of the excited state. acs.org

In the context of 2,4,6-trinitrophenol detection, fluorescent sensors are often designed with a 'fluorophore-spacer-receptor' architecture. almacgroup.com The receptor moiety selectively interacts with the 2,4,6-trinitrophenol anion. This interaction can modulate the electron-donating or -accepting ability of the receptor, thereby influencing a PET process with the photoexcited fluorophore. tandfonline.comrsc.org For instance, the interaction between a sensor and 2,4,6-trinitrophenol can facilitate electron transfer from the sensor to the analyte, quenching the sensor's fluorescence. acs.org

A study on a naphthalimide-based probe suggested that the formation of an intermolecular hydrogen bond with 2,4,6-trinitrophenol enhances the rate of internal conversion and facilitates the PET process, leading to fluorescence quenching. tandfonline.com Similarly, the quenching mechanism for a difluoroboron derivative (TPEBF) was attributed to a synergy of FRET and PET. rsc.org

Aggregation-Induced Emission (AIE) Enhancement Strategies

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules, termed AIEgens, are non-emissive in dilute solutions but become highly fluorescent upon aggregation. nih.govresearchgate.net This property is the opposite of the more common aggregation-caused quenching (ACQ) effect. tandfonline.com The AIE effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. nih.gov

AIE-active probes have been successfully employed for the sensitive detection of 2,4,6-trinitrophenol. nih.govrsc.orgnih.gov The general strategy involves using the AIEgen in its aggregated, highly fluorescent state. The introduction of 2,4,6-trinitrophenol then quenches this fluorescence. For example, a tetraphenylethene (TPE) derivative with AIE characteristics was used as a fluorescent sensor for nitrophenolic explosives, including 2,4,6-trinitrophenol, in both aqueous solution and the solid state with high selectivity. nih.gov The quenching was attributed to photo-induced electron transfer. nih.gov

In another study, a series of phosphorescent cyclometalated iridium(III) complexes exhibiting aggregation-induced emission enhancement (AIEE) were shown to selectively detect 2,4,6-trinitrophenol in aqueous media with high quenching constants. rsc.orgnih.gov The sensing mechanism was investigated through mass spectrometry and NMR spectroscopy, with X-ray crystal structure analysis revealing a specific interaction between 2,4,6-trinitrophenol and the ancillary ligand, which accounts for the high selectivity. rsc.org

AIE-active Probe Detection Principle Detection Limit Binding/Quenching Constant Reference
Tetraphenylethene (TPE) derivativeFluorescence quenching via PETNot SpecifiedBinding constant with TNP: 3.4 × 10⁸ nih.gov
Iridium(III) complexesAggregation-induced emission enhancement (AIEE) and quenchingNot SpecifiedHigh quenching constants rsc.orgnih.gov
Pyridinium-dansyl conjugate (PY-DNS)Aggregation-induced emission and dynamic quenching10⁻¹³ MNot Specified rsc.org

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that provides significantly enhanced Raman signals from molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. umn.eduspringernature.com This enhancement allows for the detection of analytes at very low concentrations, even down to the single-molecule level. acs.orgyoutube.com The enhancement mechanism is primarily attributed to the localized surface plasmon resonance (LSPR) of the metallic nanostructures, which greatly amplifies the electromagnetic field experienced by the analyte. umn.eduias.ac.in

SERS has been successfully applied to the detection of 2,4,6-trinitrophenol. acs.orgrsc.orgresearchgate.net Various SERS substrates have been developed, including silver nanopillar substrates and gold nanoparticle-loaded filter paper. acs.orgias.ac.in One study demonstrated the use of hydrophobic Ag nanopillar SERS substrates for the in-situ detection of 2,4,6-trinitrophenol using a hand-held Raman spectrometer, achieving a detection limit in the parts-per-trillion (ppt) range. acs.org

Another approach utilized gold nanoparticles of different shapes (spherical and nanostars) loaded onto filter paper as SERS substrates. ias.ac.inresearchgate.net These substrates were effective in detecting nanogram levels of 2,4,6-trinitrophenol. ias.ac.in The shape of the nanoparticles plays a significant role in the SERS signal amplification, with nanostars often providing greater enhancement due to their sharp edges creating "hotspots" of intense electromagnetic fields. ias.ac.in

SERS Substrate Analyte Detection Limit Reference
Hydrophobic Ag nanopillar substratesPicric Acid (PA)~20 ppt acs.org
Gold nanostar-loaded filter paperPicric AcidNanogram levels ias.ac.inresearchgate.net
Silver colloids (microwave-prepared)2,4,6-Trinitrotoluene (B92697) (TNT)10⁻¹⁰ mol L⁻¹ nih.gov
Silver shell and gold core nanoparticles with inositol (B14025) hexaphosphate inner gapPicric Acid (PA)3.9×10⁻¹¹mol/L researchgate.net

Chromatographic Separations

Chromatographic techniques are powerful for separating components of a mixture, allowing for the individual identification and quantification of target analytes like 2,4,6-trinitrophenol.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitroaromatic compounds, including TNP. plos.org It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. HPLC coupled with a UV detector is a common configuration for TNP analysis. nih.govresearchgate.net

Significant research has been dedicated to optimizing HPLC methods to achieve better separation, higher sensitivity, and faster analysis times. nih.govnih.gov This includes the development of novel stationary phases, such as diol-functionalized columns, which have shown improved resolution and reduced solvent consumption compared to traditional C18 columns for separating nitroaromatic isomers. plos.orgnih.gov The sensitivity of these methods allows for the detection of TNP at trace levels (µg/L or ppb). plos.orgnih.gov

Comparative HPLC Method Performance for Nitroaromatic Compounds:

Column TypeDetection Limit (µg/L)Solvent Consumption (mL/min)Key AdvantageReference
Diol Column0.78 - 1.178.8Enhanced resolution, reduced solvent use nih.govnih.gov
C18 ColumnHigher than Diol17.53Standard, widely available plos.orgnih.gov
EPA 8330 Method-30Standardized method plos.orgnih.gov

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. For polar molecules like phenols, derivatization is often necessary to improve their volatility and chromatographic behavior. mdpi.com When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both separation and definitive identification based on the mass-to-charge ratio of the analyte and its fragments. youtube.com

The analysis of 2,4,6-trinitrophenol and related compounds by GC-MS often involves an extraction step followed by chromatographic separation. nih.gov Different ionization techniques, such as electron impact (EI) and chemical ionization (CI), can be employed in the mass spectrometer to generate characteristic mass spectra. nih.gov Negative Chemical Ionization (NCI) has been shown to be particularly sensitive for the detection of nitroaromatic compounds like TNT, achieving detection limits in the low nanogram range. nih.gov

GC-MS Parameters for Halogenated Phenol (B47542) Analysis (as an example for related compounds):

ParameterConditionReference
Injection Mode Splitless mdpi.com
Column Oven Program 40°C (3 min) – 10°C/min – 80°C – 15°C/min – 250°C (3 min) mdpi.com
Detector Mass Spectrometer (MS) mdpi.com
Detection Limit pg/tablet to ng/L range for related compounds nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. researchgate.net This technique is particularly well-suited for the analysis of non-volatile or thermally labile compounds like TNP, which may be challenging to analyze by GC without derivatization. nih.gov

LC-MS methods have been developed for the determination of picric acid and its degradation products in complex environmental samples like soil. epa.gov Different atmospheric pressure ionization (API) sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used. epa.gov ESI-MS has been found to be more sensitive for picric acid, enabling detection limits in the picogram range. epa.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and reduces chemical noise by monitoring specific precursor-to-product ion transitions. nih.govnih.gov

LC-ESI-MS Detection Limits for Polynitrophenols:

CompoundLimit of Detection (LOD)Reference
Picric Acid (2,4,6-Trinitrophenol) 400 pg epa.gov
Picramic Acid 800 pg epa.gov
iso-Picramic Acid 4 ng epa.gov
Hexyl 80 pg epa.gov

Electrochemical Sensing Methods

Electrochemical sensors offer an attractive alternative for the detection of 2,4,6-trinitrophenol due to their potential for high sensitivity, rapid response, portability, and low cost. These methods are typically based on monitoring the electrochemical reduction of the nitro groups on the TNP molecule at a modified electrode surface.

A variety of materials have been explored to modify electrodes for enhanced TNP detection, including metal-organic frameworks (MOFs), graphene, and other nanomaterials. nih.govresearchgate.net For instance, a hybrid film of a copper-based MOF (Cu-BTC) and electrochemically reduced graphene oxide (ERGO) on a glassy carbon electrode (GCE) has demonstrated high sensitivity and selectivity for TNP. nih.gov Using techniques like differential pulse voltammetry (DPV), these sensors can detect TNP at sub-micromolar concentrations. nih.govresearchgate.net The sensor's response is often linear over a specific concentration range, allowing for quantitative analysis. nih.gov

Performance of a Cu-BTC/ERGO/GCE Electrochemical Sensor for TNP:

ParameterValueReference
Detection Technique Differential Pulse Voltammetry (DPV) nih.govresearchgate.net
Reduction Potential -0.42 V (vs. SCE) nih.govresearchgate.net
Linear Range 0.2 to 10 µM nih.gov
Detection Limit (S/N=3) 0.1 µM nih.gov
Sensitivity 15.98 µA∙µM⁻¹∙cm⁻² nih.gov
Recovery in Spiked Water 95 - 101% nih.govresearchgate.net

Voltammetric Techniques (e.g., Differential Pulse Voltammetry)

Voltammetric techniques are a class of electroanalytical methods that measure the current response of an electroactive substance to an applied potential. Differential Pulse Voltammetry (DPV) is a particularly effective derivative technique for quantifying trace analytes like 2,4,6-trinitrophenol (TNP). chegg.com DPV offers high sensitivity by minimizing the background charging current while maximizing the faradaic current generated by the redox reaction of the analyte. chegg.com

Research has focused on developing novel electrode materials to enhance the performance of DPV for TNP detection. One study reported a method using a bismuth bulk electrode, which provides a non-toxic alternative to traditional mercury electrodes. vedantu.com In this system, operating in an acetate (B1210297) buffer at pH 4.0, a linear relationship for TNP was established, achieving a low limit of detection. vedantu.com Another approach involves modifying a glassy carbon electrode (GCE) with a hybrid film of a copper-based metal-organic framework (Cu-BTC) and electrochemically reduced graphene oxide (ERGO). myscope.training This composite material leverages the high surface area of ERGO and the catalytic activity of Cu-BTC to produce a significantly stronger reduction signal for TNP compared to unmodified electrodes. myscope.training The sensor showed high sensitivity and selectivity, successfully detecting TNP in real-world water samples. myscope.training

Table 1: Performance of Different DPV-Based Sensors for 2,4,6-Trinitrophenol Detection

Electrode System Linear Range Limit of Detection (LOD) Sensitivity Source(s)
Bismuth Bulk Electrode 2 µM - 100 µM 0.2 µM Not Specified vedantu.com
Cu-BTC/ERGO/GCE 0.2 µM - 10 µM 0.1 µM 15.98 μA∙μM⁻¹∙cm⁻² myscope.training

Development of Electrochemical Sensors (e.g., based on ZnO Nanostructures)

The development of advanced electrochemical sensors often relies on nanomaterials, which offer unique properties such as high surface-area-to-volume ratios and enhanced catalytic activity. azolifesciences.com Zinc oxide (ZnO) nanostructures are considered excellent materials for fabricating sensitive and selective sensors due to their high specific surface area, strong adsorption capabilities, biocompatibility, and efficient electron communication features. azolifesciences.com

A notable example is the development of a chemical sensor for picric acid (TNP) using ZnO nanopeanuts synthesized via a simple aqueous solution process. aps.orgarxiv.orgresearchgate.net These nanostructures were used to modify a screen-printed electrode (SPE), creating a sensor that operates based on cyclic voltammetry (CV). arxiv.org The ZnO nanopeanuts act as an efficient electron mediator, facilitating the electrochemical reduction of TNP. aps.orgarxiv.org The sensing mechanism involves the adsorption of TNP molecules onto the surface of the ZnO nanoparticles, which alters the electronic states and conductance of the material. mdpi.com This sensor demonstrated reproducible performance with a low detection limit. aps.orgresearchgate.net The same ZnO nanopeanut-modified electrode was also tested using a simple current-voltage (I-V) technique, which yielded different, but also effective, performance metrics. aps.orgresearchgate.net

Table 2: Performance of an Electrochemical Sensor Based on ZnO Nanopeanuts for Picric Acid (TNP) Detection

Measurement Technique Linear Dynamic Range (LDR) Limit of Detection (LOD) Sensitivity Source(s)
Cyclic Voltammetry (SPE) 0.0078 mM - 10.0 mM 7.8 µM ~1.2 μA/mM (9.23 μA·mM⁻¹·cm⁻²) aps.orgresearchgate.net
I-V Technique 1.0 mM - 5.0 mM 0.125 mM 493.64 μA·mM⁻¹·cm⁻² aps.orgresearchgate.net

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is an analytical technique that separates and identifies ionized molecules in the gas phase based on their mobility in a carrier buffer gas under the influence of an electric field. youtube.com It is a highly sensitive method widely used for the rapid detection of explosives and other hazardous materials in security and military applications. youtube.com IMS instruments can function as standalone detectors or be coupled with other techniques like mass spectrometry for multidimensional analysis. youtube.com

The application of IMS for detecting explosive-related compounds is well-established. For instance, a dual-drift tube ion mobility spectrometer (DDT-IMS) has been effectively used to detect the metabolites of 2,4,6-trinitrotoluene (TNT), which are structurally similar to TNP and serve as crucial biomarkers for exposure assessment. wikipedia.org This study demonstrated that the working ranges for measuring the four metabolites spanned two orders of magnitude, with detection limits for each compound falling below 1 nanogram. wikipedia.org The ability to differentiate between closely related isomers was also highlighted, showcasing the resolving power of the technique. wikipedia.org This demonstrates the significant potential of IMS for the sensitive and selective detection of 2,4,6-trinitrophenol and related nitroaromatic compounds.

Energy-Dispersive Electron Diffraction (EDED)

While literature specifically detailing the application of Energy-Dispersive Electron Diffraction (EDED) to 2,4,6-trinitrophenol is not widely available, electron diffraction as a principle is a powerful tool for determining the atomic structure of materials. The technique works by observing the diffraction pattern that results from a beam of electrons interacting with a sample, which provides information about the arrangement of atoms within the material.

The potential of electron diffraction for analyzing nitroaromatic compounds has been demonstrated in related studies. For example, mega-electron-volt ultrafast electron diffraction has been employed to investigate the structural dynamics of nitrobenzene, the simplest nitroaromatic compound, following photoexcitation. quora.com This sub-picosecond structural probe allowed researchers to unambiguously distinguish between different electronic states and observe molecular dynamics with high temporal resolution. quora.com This highlights the capability of electron diffraction techniques to provide detailed structural insights into molecules of the same class as TNP. Furthermore, a related technique, Energy Dispersive X-ray Diffraction (EDXRD), has been investigated as a non-invasive tool for the detection and identification of various explosive substances by providing information on their unique atomic structures. researchgate.net

Novel Chemosensor and Biosensor Development

Recent innovations in sensor technology have focused on creating highly specific and sensitive chemosensors and biosensors. These devices often utilize novel recognition elements and signal transduction mechanisms to detect target analytes like 2,4,6-trinitrophenol.

Fluorescence-based sensing is a popular method for detecting TNP due to its high sensitivity, rapid response, and potential for visual detection. Many of these sensors operate on a fluorescence quenching mechanism. TNP is a strong electron-deficient molecule, which makes it an excellent quencher for many fluorescent materials. The distinct physicochemical properties of TNP, particularly its low pKa value, allow for the design of highly selective probes. researchgate.net

Sensing strategies often exploit the electrostatic interactions between a positively charged fluorophore and the negatively charged picrate (B76445) anion that forms in solution. researchgate.net A variety of fluorescent probes have been developed, including:

Nonconjugated Polymer Dots (NPDs): These nanoprobes, prepared from polyethylenimine and 1,4-phthalaldehyde, exhibit efficient fluorescence quenching by TNP through an inner filter effect.

Bimetallic Schiff-base Complexes: An Al(3+) complex was shown to be an effective fluorescent chemosensor for TNP, with detection achievable on a paper-based sensor.

Receptor-Free Conjugated Polymers: In a unique approach, a polymer with aggregation-induced emission properties was designed without a specific receptor site, yet it demonstrated excellent selectivity for TNP through energy transfer mechanisms.

Table 3: Examples of Supramolecular Fluorescence Probes for 2,4,6-Trinitrophenol (TNP) Detection

Probe Type Detection Mechanism Linear Range Limit of Detection (LOD) Source(s)
Nonconjugated Polymer Dots (NPDs) Inner Filter Effect 0 - 140 µM 0.5 µM
Bimetallic Al(3+) Schiff-base Complex Host-Guest Complexation Not Specified 15 µM (Naked-eye)
Receptor-Free Conjugated Polymer (PFTPBZ) FRET / Photoinduced Electron Transfer Not Specified 0.47 µM

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and functionality to a target molecule. This "molecular memory" makes them highly selective, robust, and cost-effective alternatives to natural receptors like antibodies.

For TNP detection, MIPs are often integrated into composite materials to create advanced sensors.

Fluorescent MIP Composites: One innovative sensor combines magnetic covalent organic frameworks (MCOFs), MIPs, and carbon dots (CDs). quora.com In this design, the MCOF acts as a support, the MIP layer provides selectivity for TNP, and the CDs serve as the fluorescent reporter. quora.com

Electropolymerized MIP Films: A three-dimensional MIP film has been fabricated directly onto an electrode in a single step via electropolymerization. This film contains both the recognition unit for TNP and an embedded fluorophore for signal transduction, enabling the detection of TNP at sub-nanogram per liter concentrations.

Voltammetric MIP Sensors: MIPs can also be integrated with electrodes for electrochemical detection. A voltammetric sensor was developed using a dummy imprinting strategy, where a structurally similar molecule (2,4-dinitrophenol) was used as the template to create recognition sites for related nitroaromatic compounds.

Table 4: Examples of Molecularly Imprinted Polymer (MIP)-Based Sensors for Nitroaromatic Compounds

Sensor Type Target Analyte(s) Key Components Performance Highlight Source(s)
Fluorescent Sensor 2,4,6-Trinitrophenol (TNP) MCOFs, MIPs, Carbon Dots Highly sensitive and selective fluorescent detection quora.com
Fluorescent Film Sensor 2,4,6-Trinitrophenol (TNP) Electropolymerized MIP, Fluorophore LOD at sub-nanogram per liter level
Voltammetric Sensor 2,4,6-Trinitrotoluene (TNT), 2,4-Dinitrophenol (B41442) (DNP) Dummy MIP, Graphite (B72142) Epoxy Electrode LOD of 0.29 µmol L⁻¹ for TNT

Carbon Dots (CDs) in Sensor Design

Carbon dots (CDs) have emerged as a promising class of fluorescent nanomaterials for the detection of 2,4,6-trinitrophenol, often referred to as picric acid (PA). mdpi.comresearchgate.net These nanosensors typically operate on the principle of fluorescence quenching, where the presence of picric acid diminishes the fluorescence intensity of the CDs. researchgate.netnih.govrsc.org This phenomenon can be attributed to several mechanisms, including the inner filter effect (IFE), photo-induced electron transfer (PET), and Förster resonance energy transfer (FRET). researchgate.netmdpi.com

Researchers have developed various methods for synthesizing CDs and applying them in picric acid detection. For instance, fluorescent carbon nanoparticles (CNNPs) have demonstrated sensitivity to picric acid in both aqueous solutions and on test paper. researchgate.net These CNNPs have shown a linear detection range from 10 nM to 25 µM, with a limit of detection (LOD) of 26.20 nM in aqueous media. researchgate.net Similarly, nitrogen-doped carbon dots (N-CDs) synthesized hydrothermally have been employed as fluorescent probes, exhibiting a linear range of 0.5–30 μmol L−1 and an LOD of 0.041 μmol L−1. rsc.org

The versatility of CDs is further highlighted by their synthesis from unconventional sources, such as soy sauce, which provides an environmentally friendly and low-cost alternative. nih.govbohrium.com These CDs have been successfully used to detect picric acid with a linear range of 0.2–24 µM and an LOD of 70 nM. nih.govbohrium.com Furthermore, portable sensing gadgets utilizing CDs have been developed for in-field detection of 2,4,6-trinitrophenol in real-world samples like tap and lake water, demonstrating the practical applicability of this technology. nih.govresearchgate.net

Type of Carbon DotLinear Detection RangeLimit of Detection (LOD)Quenching MechanismSource
Fluorescent Carbon Nanoparticles (CNNPs)10 nM - 25 µM26.20 nMInner Filter Effect (IFE) researchgate.net
Nitrogen-doped Carbon Dots (N-CDs)0.5 - 30 µmol L-10.041 µmol L-1Fluorescence Resonance Energy Transfer (FRET) rsc.org
Soy Sauce-derived Carbon Dots0.2 - 24 µM70 nMInner Filter Effect (IFE) nih.govbohrium.com
Amine-capped Carbon DotsNot Specified~1 µMElectrostatic Interaction rsc.org
Carbon Dots from 4-(diethylamino)salicylaldehyde1 - 100 µM0.48 µMInner Filter Effect and Electron Transfer nih.govresearchgate.net

Coordination Polymers for Sensing Applications

Coordination polymers (CPs), including metal-organic frameworks (MOFs), have garnered significant attention as fluorescent sensors for 2,4,6-trinitrophenol due to their tunable structures, high porosity, and rich host-guest chemistry. mdpi.commdpi.comresearchgate.net These materials can be engineered to exhibit high selectivity and sensitivity towards picric acid, primarily through fluorescence quenching mechanisms. rsc.orgtandfonline.comtandfonline.com

A variety of metal ions and organic linkers have been utilized to construct CPs for this purpose. For example, a dysprosium-based MOF demonstrated impressive selectivity for picric acid in an aqueous medium, with a detection limit of 0.71 μM and a quenching constant (KSV) of 8.55 × 104 M–1. acs.orgacs.org Similarly, a cobalt-based coordination polymer exhibited high sensitivity and selectivity, with a Ksv value of up to 2.08 × 105 M−1. tandfonline.comtandfonline.com Indium-based and cadmium-based CPs have also been successfully synthesized and employed for the detection of 2,4,6-trinitrophenol in aqueous environments. rsc.orgmdpi.comresearchgate.net

The sensing mechanism in these coordination polymers often involves a combination of factors, including electron transfer, resonance energy transfer, and hydrogen bonding interactions between the framework and the analyte. mdpi.comrsc.org The inherent porosity of MOFs can also play a crucial role by specifically capturing picric acid molecules within their pores, thereby enhancing the quenching effect. bit.edu.cn

Coordination Polymer TypeDetection LimitQuenching Constant (Ksv)Key FeaturesSource
Indium-based N-rich CP (CUST-801)0.3 ppm8.95 × 104 M-1High water stability and reusability. rsc.org
Dysprosium-based MOF0.71 μM8.55 × 104 M-1Highly selective in aqueous medium. acs.orgacs.org
Cadmium(II) Coordination PolymerNot SpecifiedNot SpecifiedSelective, sensitive, and recyclable sensing in aqueous phase. mdpi.comresearchgate.net
Cobalt-Coordination PolymerNot Specified2.08 × 105 M-1Highly selective and sensitive luminescent sensor. tandfonline.comtandfonline.com
Zinc-based MOF (NDC-Zn)Not Specified49657 M-1Complementary capture-quench mechanism. bit.edu.cn

Hydrogen-Bonded Organic Frameworks (HOFs) for Detection

Hydrogen-bonded organic frameworks (HOFs) are a class of crystalline porous materials formed through the self-assembly of organic building blocks via hydrogen bonding interactions. wikipedia.orgresearchgate.net Their designable structures, solution processability, and potential for regeneration make them attractive candidates for chemical sensing applications. nih.govrsc.org

While the exploration of HOFs for the detection of explosives is an emerging field, their inherent properties suggest significant potential. The ability to tailor the pore size and introduce specific functional groups within the framework allows for the creation of selective recognition sites for target molecules like 2,4,6-trinitrophenol. wikipedia.orgnih.gov

Recent studies have demonstrated the use of fluorescent HOFs for sensing various aromatic compounds. For instance, an aggregation-induced emission (AIE) active HOF has been developed for the highly selective sensing of mono-nitrophenol isomers in water, achieving a detection limit as low as 0.65 μM. rsc.org The sensing mechanism in this case was attributed to the formation of a ground-state complex between the nitrophenol molecules and the HOF, leading to fluorescence quenching through photo-induced electron transfer. rsc.org Another water-stable HOF has been reported for the selective detection of nitrofurans, a class of antibiotics, in an aqueous medium. nih.gov These studies underscore the potential of HOFs as a versatile platform for developing sensors for nitroaromatic compounds, including 2,4,6-trinitrophenol.

Classical Analytical Methods for Specific Determinations

Alongside modern sensor technologies, classical analytical methods remain relevant for the determination of 2,4,6-trinitrophenol and related compounds. These methods often serve as reference techniques and are valuable for specific analytical challenges.

Colorimetric Analysis

Colorimetric analysis offers a straightforward and often rapid method for the detection of certain compounds. For instance, 2,4,6-trinitrophenol can be reduced to 2,4,6-triaminophenol, which can then be analyzed colorimetrically. researchgate.net While specific colorimetric methods for 2,4,6-trinitrophenol itself are less common, related phenolic compounds can be determined using this technique. For example, 2-hydroxybenzoic acid produces a violet-blue complex with iron(III) ions, which can be quantified. rsc.org Spectrophotometric methods, a more advanced form of colorimetric analysis, have also been employed for the determination of piperazine (B1678402) using picric acid, where the resulting colored salt is measured. uoi.grresearchgate.net

Gravimetric Determination of Metal Ions

Gravimetric analysis, a method based on the mass of a solid, can be utilized for the determination of certain metal ions through precipitation with 2,4,6-trinitrophenol. iyte.edu.tr In a basic medium, for example, lead acetate reacts with picric acid to form a bright yellow precipitate of lead picrate, which can be isolated and weighed. britannica.com This method is also the official technique in many pharmacopoeias for the determination of piperazine, which is precipitated with picric acid. uoi.gr A macro-gravimetric method involving precipitation with nitron (B147327) has also been shown to be effective for the micro-determination of picric acid in organic picrates. rsc.org

Titrimetric Procedures

Titrimetric methods, which involve the reaction of a substance with a standard solution of a reagent, are also applicable to 2,4,6-trinitrophenol. As a relatively strong acid, picric acid can be titrated with a standard base, such as sodium hydroxide (B78521). britannica.comacs.org The endpoint of the titration can be determined using a suitable indicator or by conductometric titration. rsc.orgcdnsciencepub.com For instance, picric acid has been titrated with 0.1 N sodium hydroxide using phenolphthalein (B1677637) as an indicator. acs.org However, in some cases, the end-point in aqueous solution can be vague, and the use of a mixed solvent system, such as acetone (B3395972) and alcohol, can provide a sharper end-point. rsc.org

Environmental Chemistry and Degradation Pathways of 2,4,6 Trinitrophenol

Biodegradation Mechanisms and Microbial Activity

The microbial breakdown of TNP is a key process in its environmental detoxification. Research has identified several bacterial and fungal species capable of utilizing this compound, often as a source of nitrogen. nih.govnih.gov The primary mechanism involves reductive rather than oxidative attacks on the electron-deficient aromatic ring. nih.gov

Aerobic and Anaerobic Transformation Pathways

The microbial degradation of TNP proceeds through distinct pathways under aerobic and anaerobic conditions, though both are initiated by reductive steps.

Under aerobic conditions , a novel reductive degradation mechanism has been observed in several bacteria. nih.gov The process is initiated by the addition of a hydride ion (H⁻) to the aromatic nucleus, forming a hydride-Meisenheimer complex. nih.govasm.org This complex is unstable and undergoes further transformation. An enzyme, a tautomerase, catalyzes a proton shift, converting the complex between its nitro and aci-nitro forms. nih.gov Subsequently, a nitrite-eliminating enzyme acts on the aci-nitro form, releasing a nitrite (B80452) ion and leading to the formation of the hydride-Meisenheimer complex of 2,4-dinitrophenol (B41442). nih.gov This is then followed by a second hydrogenation to produce the dihydride Meisenheimer complex of 2,4-dinitrophenol, which is further hydrolyzed to 2,4-dinitrocyclohexanone. nih.gov This initial reductive attack on the aromatic ring is a key strategy that circumvents the difficulty of oxidative ring cleavage.

While extensive research on the anaerobic degradation pathways specific to TNP is less detailed in the provided sources, the general principles for highly nitrated aromatics like the related compound 2,4,6-trinitrotoluene (B92697) (TNT) involve the reduction of the nitro groups. nih.govasm.org For TNT, anaerobic bacteria such as Clostridium and Desulfovibrio species reduce the nitro groups to form amino derivatives, ultimately leading to triaminotoluene. nih.govasm.org It is plausible that similar reductive pathways for the nitro groups could occur for TNP under strict anaerobic conditions, although the primary described mechanism for TNP involves hydrogenation of the ring itself. nih.govasm.org

Role of Specific Microorganisms in Degradation

A variety of microorganisms have been identified with the capability to degrade 2,4,6-trinitrophenol, primarily by utilizing it as a nitrogen source, and in some cases, as a sole source of carbon and energy. nih.govoup.comnih.gov

Bacteria:

Rhodococcus erythropolis (Strain HL PM-1): This aerobic bacterium is a well-studied example that utilizes TNP as a nitrogen source. nih.govnih.gov It initiates degradation via the reductive pathway, forming a hydride-Meisenheimer complex and subsequently releasing nitrite. nih.govasm.org Its dominance has been confirmed in bioreactors treating TNP wastewater even a year after inoculation. nih.gov

Nocardioides simplex (Strain FJ2-1A and others): Several strains closely related to Nocardioides simplex have been isolated that can use TNP as their sole carbon and energy source. oup.comnih.gov These strains achieve significant mineralization of the compound. oup.comnih.gov An enzyme purified from strain FJ2-1A is responsible for eliminating nitrite from the dihydride Meisenheimer complex of TNP. nih.gov

Arthrobacter sp. (Strain HPC1223): Isolated from an effluent treatment plant, this strain can utilize TNP as a nitrogen source under aerobic conditions, degrading up to 70% of a 1 mM solution and releasing nitrite. nih.gov It also demonstrates a broad catabolic capacity for other substituted phenols. nih.gov

Other Bacteria: Other reported TNP-degrading bacteria include species of Bacillus and Nocardiodes. nih.gov While not detailed for TNP, strains of Pseudomonas, Enterobacter cloacae, and Staphylococcus have been studied for their ability to transform the related compound TNT. nih.govnih.gov

Fungi:

While specific fungal degradation of TNP is not extensively detailed in the provided search results, the white rot fungus Phanerochaete chrysosporium is noted for its extensive ability to mineralize TNT, a structurally similar compound. nih.govcapes.gov.br This suggests that ligninolytic fungi could also be effective in TNP degradation.

MicroorganismDegradation ConditionRole in DegradationKey Findings
Rhodococcus erythropolisAerobicUses TNP as a nitrogen source.Initiates degradation via hydride-Meisenheimer complex formation and nitrite release. nih.govasm.orgnih.gov
Nocardioides simplexAerobicUses TNP as a sole carbon and energy source.Achieves up to 65% mineralization to CO₂; contains nitrite-eliminating enzymes. nih.govoup.comnih.gov
Arthrobacter sp.AerobicUses TNP as a nitrogen source.Degrades up to 70% of 1 mM TNP with nitrite release; shows broad substrate capacity. nih.gov
Phanerochaete chrysosporiumAerobicNot specified for TNP, but degrades TNT.Mineralizes TNT extensively, suggesting potential for TNP degradation. nih.govcapes.gov.br

Identification and Characterization of Biotransformation Products

The degradation of 2,4,6-trinitrophenol involves the formation of several key intermediates, which have been identified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS). oup.comnih.gov

The initial and most characteristic biotransformation products arise from the reductive pathway:

Hydride-Meisenheimer Complex of TNP: This is the first intermediate, formed by the addition of a hydride ion to the electron-deficient aromatic ring. nih.govasm.org Its formation is often indicated by a color change in the culture medium. nih.govnih.gov

Dihydride Meisenheimer Complex of TNP: Following the initial hydride addition, a second hydrogenation occurs, producing this dihydride complex. nih.gov It exists in equilibrium between its nitro and aci-nitro forms. nih.gov

2,4-Dinitrophenol (DNP): The transient formation of 2,4-DNP has been confirmed through HPLC and LC/MS analyses during the degradation of TNP by Nocardioides strains. oup.comnih.gov It is formed after the enzymatic release of a nitrite group from the TNP complex. nih.govnih.gov

2,4-Dinitrocyclohexanone (DNCH): This cyclic ketone is formed from the protonation and hydrolysis of the dihydride Meisenheimer complex of 2,4-dinitrophenol. nih.gov It exists in a pH-dependent equilibrium with 4,6-dinitrohex-2-enal (4,6-DNH). nih.gov

Precursor CompoundTransformation ProductMethod of Identification
2,4,6-Trinitrophenol (TNP)Hydride-Meisenheimer ComplexUV-Visible Spectroscopy
Hydride-Meisenheimer Complex of TNPDihydride Meisenheimer Complex of TNPSpectrophotometry, Enzymatic Assays
Dihydride Meisenheimer Complex of TNP2,4-Dinitrophenol (DNP)HPLC, LC/MS. oup.comnih.gov
Dihydride Meisenheimer Complex of DNP2,4-Dinitrocyclohexanone (DNCH)HPLC, Spectrophotometry

Stoichiometric Analysis of Mineralization Processes

The complete breakdown, or mineralization, of 2,4,6-trinitrophenol involves the conversion of the organic molecule into inorganic substances like carbon dioxide, water, and mineral nitrogen. Stoichiometric analysis provides quantitative insight into these processes.

Studies involving 14C-labeled TNP have demonstrated significant mineralization by bacterial strains. Four strains of Nocardioides simplex were shown to release up to 65% of the radioactivity from [14C]TNP as 14CO₂. oup.comnih.gov This confirms that these organisms can use the aromatic ring as a carbon source for energy and growth.

A key aspect of TNP biodegradation is the release of its nitro groups as nitrite (NO₂⁻). The degradation of TNP by Nocardioides strains was accompanied by the stoichiometric release of three moles of nitrite for every mole of TNP degraded. oup.comnih.gov This denitration is a critical detoxification step and provides the microorganisms with a usable nitrogen source. asm.org

This equation highlights the conversion of the complex organic molecule into simple inorganic products, a hallmark of effective bioremediation.

Abiotic Degradation Processes

In addition to microbial activity, abiotic factors contribute to the transformation of 2,4,6-trinitrophenol in the environment.

Photolytic Degradation under Simulated Environmental Conditions

Photodegradation, or photolysis, is the breakdown of compounds by light. For nitroaromatic compounds like TNP, this can be an important environmental degradation pathway. Studies on the related compound 2,4-dinitrophenol (24DNP) show that its photochemical fate is highly dependent on the surrounding chemical matrix. nsf.govacs.org

Research indicates that the photolysis of nitrophenols is significantly less efficient in water compared to organic matrices. nsf.gov This suggests that these compounds would degrade more readily in organic aerosol particles than in cloud or fog droplets. nsf.gov The quantum yield for the photolysis of 4-nitrocatechol, another related nitrophenol, was found to be much lower in water than in organic solvents like isopropanol (B130326) or in a solid organic surrogate. nsf.gov The photolytic lifetime of nitrophenols can be on the order of hours to days, making it a competitive process with other atmospheric removal mechanisms like oxidation by hydroxyl radicals, especially when the compound is trapped within an organic particle. acs.org The use of photocatalysts, such as composites of tin dioxide (SnO₂) and titanium dioxide (TiO₂), has been shown to significantly enhance the photodegradation of TNP under visible light irradiation. researchgate.net The rate of degradation increases with light intensity up to a certain point, as more photons become available to activate the photocatalyst. researchgate.net

Catalytic Degradation via Advanced Oxidation Processes (e.g., Fenton-based)

Advanced Oxidation Processes (AOPs) represent a class of powerful water treatment technologies highly effective in degrading recalcitrant organic pollutants like 2,4,6-trinitrophenol (picric acid). These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), which non-selectively oxidizes a broad range of organic compounds.

Fenton and Fenton-like reactions are among the most studied AOPs for the degradation of picric acid. The classical Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) under acidic conditions to produce hydroxyl radicals. The efficiency of this process is highly dependent on the pH, with optimal degradation typically observed in the pH range of 2 to 3. eeer.org

Heterogeneous Fenton-based processes, utilizing solid catalysts, offer advantages such as a wider operating pH range and easier catalyst recovery. Studies have investigated the catalytic activity of various iron-based materials. For instance, the H₂O₂/Fe⁰ system has proven effective in degrading picric acid, primarily under acidic conditions (pH 3). researchgate.netd-nb.info In this system, the degradation is mainly driven by the classic Fenton oxidation mechanism in the bulk solution, facilitated by the leaching of ferrous ions from the zero-valent iron surface. researchgate.netd-nb.info Other iron oxides, such as goethite (α-FeOOH) and magnetite (Fe₃O₄), have shown negligible picric acid removal in H₂O₂ systems, regardless of the pH, hydrogen peroxide concentration, or catalyst dosage. researchgate.netd-nb.info

The degradation efficiency of AOPs is influenced by various factors, including the initial concentration of the pollutant, the dosage of the catalyst and oxidant, and the reaction time. For example, in the Fenton treatment of 2,4-dinitrophenol, a related compound, increasing the initial Fe²⁺ concentration from 45 to 75 mg/L led to an increase in degradation from 54% to 87%. eeer.org

Other AOPs, such as photocatalysis using semiconductors like titanium dioxide (TiO₂), have also been successfully employed for the degradation of nitrophenols. In photocatalytic systems, the degradation of aromatic compounds is primarily initiated by the attack of hydroxyl radicals on the aromatic ring. eeer.org The rate of degradation often follows first-order kinetics and can be modeled using the Langmuir-Hinshelwood kinetic model. eeer.orgkoreascience.kr The addition of organic reductants like methanol (B129727) can significantly enhance the degradation rate of compounds like 2,4,6-trinitrotoluene (TNT) in TiO₂ photocatalytic systems. eeer.orgeeer.orgkoreascience.kr

The table below summarizes the findings of various studies on the catalytic degradation of nitrophenols using AOPs.

AOP SystemTarget CompoundCatalystKey FindingsReference(s)
Heterogeneous Fenton2,4,6-TrinitrophenolGoethite (α-FeOOH), Magnetite (Fe₃O₄)Negligible removal of picric acid. researchgate.netd-nb.info
Heterogeneous Fenton2,4,6-TrinitrophenolZero-valent iron (Fe⁰)Efficient degradation at pH 3. researchgate.netd-nb.info
Fenton2,4-DinitrophenolFerrous ions (Fe²⁺)87% degradation with 75 mg/L Fe²⁺. eeer.org
Photocatalysis2,4,6-TrinitrotolueneTitanium dioxide (TiO₂)Degradation follows first-order kinetics. eeer.orgkoreascience.kr
Fe⁰-based AOPs2,4,6-TrichlorophenolZero-valent iron (Fe⁰)H₂O₂ ≥ PMS > PS in degradation efficiency. Optimal at pH 3.2. nih.govnih.gov

Adsorption Phenomena in Environmental Matrices

The transport and fate of 2,4,6-trinitrophenol in the environment are significantly influenced by its adsorption to soil and sediment particles. Adsorption is a surface phenomenon where the pollutant adheres to the surface of a solid matrix. The extent of adsorption is dependent on the chemical properties of both the picric acid and the adsorbent material, as well as environmental conditions such as pH.

Studies on the adsorption of 2,4,6-trinitrotoluene (TNT), a structurally similar compound, on various soils from U.S. Army Ammunition Plants have shown that adsorption isotherms are well-described by the Langmuir model, with an average adsorption coefficient (Kd) of 4.0. epa.gov The adsorption of TNT was found to be most highly correlated with the amount of extractable iron, cation exchange capacity (CEC), and clay content of the soils. epa.gov This suggests that soils with higher clay and iron oxide content will have a greater capacity to adsorb these types of nitroaromatic compounds.

Research on 2,4-dinitroanisole (B92663) (DNAN), another related compound, has also demonstrated strong adsorption to soils, with linear adsorption coefficients ranging from 0.6 to 6.3 L/g and Freundlich adsorption coefficients between 1.3 and 34 mg¹⁻ⁿLⁿ/kg. nih.gov Similar to TNT, the adsorption of DNAN was positively correlated with the organic carbon content and cation exchange capacity of the soil. nih.gov This indicates that both the mineral and organic fractions of the soil play crucial roles in the adsorption process.

The pH of the surrounding environment can also affect adsorption. For nitrophenols, adsorption is generally higher at lower pH values. This is because at lower pH, the phenolic group is protonated, making the molecule less soluble in water and more likely to partition onto the solid phase.

The following table presents adsorption data for TNT and DNAN on various soils, providing insights into the potential adsorption behavior of 2,4,6-trinitrophenol in similar environmental matrices.

CompoundSoil TypeOrganic Carbon (%)Cation Exchange Capacity (cmol/kg)Adsorption Coefficient (Kd or Kf)Reference
2,4,6-Trinitrotoluene (TNT)Various Army Ammunition Plant SoilsNot specifiedCorrelated with adsorptionAverage Kd = 4.0 epa.gov
2,4-Dinitroanisole (DNAN)Sandy Loam1.28.5Kf = 5.8 nih.gov
2,4-Dinitroanisole (DNAN)Loam2.515.2Kf = 12.3 nih.gov
2,4-Dinitroanisole (DNAN)Clay Loam3.122.8Kf = 21.7 nih.gov
2,4-Dinitroanisole (DNAN)Silt Loam1.811.4Kf = 8.9 nih.gov

Environmental Fate and Transport Considerations (focus on degradation)

The environmental fate of 2,4,6-trinitrophenol is primarily governed by degradation processes, which can be broadly categorized as biotic (microbial degradation) and abiotic (e.g., photolysis). These processes determine the persistence and potential for transport of picric acid in soil and water systems.

Biotic Degradation:

Microbial degradation of picric acid involves a series of enzymatic reactions that transform the parent compound into less complex and often less toxic substances. The initial steps in the bacterial degradation of picric acid are distinct from those of other phenolic compounds. researchgate.net It begins with two successive hydrogenation reactions, catalyzed by hydride transferases, leading to the formation of a dihydride Meisenheimer complex of picric acid. researchgate.netuni-stuttgart.deresearchgate.net

A key step in the degradation pathway is the elimination of a nitrite group from this complex, a reaction catalyzed by a specific nitrite-eliminating enzyme. nih.gov This results in the formation of the hydride Meisenheimer complex of 2,4-dinitrophenol. nih.gov Further enzymatic reactions, including tautomerization and hydrolysis, lead to the cleavage of the aromatic ring, ultimately breaking down the compound. uni-stuttgart.denih.gov For instance, a hydrolase has been identified that cleaves 2,4-dinitrocyclohexanone, an intermediate in the pathway, to 4,6-dinitrohexanoate. nih.gov Several bacterial strains, including Rhodococcus erythropolis and Nocardioides simplex, have been identified as capable of utilizing picric acid as a source of nitrogen and carbon. uni-stuttgart.de

Abiotic Degradation:

Abiotic degradation of picric acid can occur through processes like photolysis (degradation by light). However, studies have shown that the direct photolysis of picric acid in seawater under simulated solar radiation is not significant. In contrast, other nitroaromatic compounds like 2,6-dinitrotoluene (B127279) undergo rapid phototransformation under similar conditions.

The degradation of picric acid can be significantly enhanced through photocatalysis, an abiotic process that utilizes a semiconductor catalyst (like TiO₂) and a light source. The photocatalytic degradation of TNT, a related compound, has been shown to follow first-order kinetics, with the rate constant being dependent on the initial concentration of the pollutant. eeer.orgkoreascience.kr The process involves both oxidative and reductive pathways. eeer.org The presence of organic reductants can facilitate reductive degradation pathways. eeer.orgeeer.orgkoreascience.kr

Applications in Material Science and Organic Chemistry

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. nih.govyoutube.com Picric acid is a valuable building block in this field due to its capacity for self-assembly and forming intricate molecular architectures through various intermolecular forces. mdpi.comrsc.org

Host-Guest Complexation and Architectures

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule or ion. wikipedia.org Picric acid and its derivatives can act as either hosts or guests in these complexes, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. rsc.orgresearchgate.net

The formation of charge-transfer complexes is a prominent example of picric acid's role in host-guest chemistry. nih.govresearchgate.net In these complexes, picric acid, being an electron-deficient molecule, acts as an electron acceptor from electron-rich donor molecules. researchgate.net This interaction often results in the formation of colored complexes, a property that has been historically utilized for the identification of various organic compounds. derpharmachemica.com For instance, picric acid forms charge-transfer complexes with aromatic hydrocarbons, amines, and phenols. taylorandfrancis.com The stability and properties of these complexes are influenced by the nature of the donor and acceptor molecules, as well as the solvent used. researchgate.net

Detailed studies have revealed the intricate structures of these host-guest architectures. For example, the complex between 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene and picric acid is stabilized by multiple hydrogen bonds, π-π interactions, and electrostatic forces. rsc.org In this specific case, a proton is transferred from picric acid to the host molecule, leading to the formation of a picrate (B76445) anion and a protonated host. rsc.org This proton transfer is a common feature in picric acid complexes with basic compounds, leading to the formation of picrate salts. taylorandfrancis.com

The interactions driving the formation of these complexes are a subject of detailed research. In the cocrystal of picric acid and acetophenone, both hydrogen bonding and π-π stacking are identified as the main driving forces. mdpi.comresearchgate.net Theoretical calculations have even suggested that π-π stacking can be more significant than hydrogen bonding in terms of interaction energies in some systems. mdpi.com The vertical distance between the aromatic rings in such π-π stacks typically falls within the range of 3.3 to 3.8 Å. mdpi.com

Design and Synthesis of Organic Frameworks (e.g., HOFs, SOFs)

The principles of self-assembly and molecular recognition are further extended to the design and synthesis of porous crystalline materials known as organic frameworks. nih.govwikipedia.org Among these, Hydrogen-Bonded Organic Frameworks (HOFs) and Supramolecular Organic Frameworks (SOFs) are of particular interest. nih.govkci.go.kr These materials are constructed from organic building units held together by non-covalent interactions, primarily hydrogen bonds. nih.govwikipedia.org

Picric acid and its derivatives are intriguing candidates for the construction of such frameworks. The presence of a phenolic hydroxyl group and electron-withdrawing nitro groups facilitates the formation of strong hydrogen bonds with various organic bases. derpharmachemica.com This has led to the synthesis of numerous picrate salts with different organic molecules, forming well-defined crystalline structures. derpharmachemica.com

While the direct use of picric acid as a primary building block for HOFs is still an emerging area, the fundamental interactions it exhibits are central to HOF design. HOFs are self-assembled from discrete organic molecules through intermolecular hydrogen-bonding interactions, often reinforced by weaker connections like π-π stacking and van der Waals forces. nih.gov The design of HOFs often involves using organic building units with multiple carboxylic acid groups that can form robust hydrogen-bonded networks. nih.govnih.gov

The study of cocrystals of picric acid provides valuable insights into the non-covalent interactions that govern the formation of organic frameworks. For example, the analysis of a picric acid/acetophenone cocrystal revealed that hydrogen bonding, van der Waals forces, and π-π stacking are the primary forces responsible for the crystal formation. mdpi.comresearchgate.net Understanding these interactions is crucial for the rational design of new HOFs and SOFs with desired properties and functionalities.

Role as a Reagent in Organic Synthesis

Beyond its role in supramolecular chemistry, picric acid serves as a valuable reagent in traditional organic synthesis, particularly for the characterization of organic compounds and as a component in multi-step synthetic pathways. ijpsjournal.comwikipedia.org

Preparation of Crystalline Salts for Organic Base Characterization

One of the classic applications of picric acid in organic chemistry is in the preparation of crystalline salts of organic bases. wikipedia.org Due to its strong acidic nature, picric acid readily reacts with organic bases to form well-defined, crystalline salts known as picrates. taylorandfrancis.comresearchgate.net

This property is particularly useful for the identification and characterization of unknown organic bases. The formation of a solid picrate upon mixing a solution of picric acid with a basic compound serves as a qualitative test for the presence of a base. Furthermore, the melting point of the resulting picrate is a characteristic physical property that can be used to identify the specific base. By comparing the melting point of the unknown picrate with the known melting points of picrates of various organic bases, the identity of the original base can be determined.

The formation of these salts is a result of a proton transfer from the acidic phenolic hydroxyl group of picric acid to the basic organic molecule. derpharmachemica.com The resulting picrate anion and the protonated organic base are then held together by electrostatic interactions in a crystal lattice. derpharmachemica.com This method has been widely employed for the characterization of a broad range of organic bases, including amines and alkaloids. derpharmachemica.com

Reactant Product Reaction Type Reference
Picric Acid + Organic BaseCrystalline Picrate SaltAcid-Base Neutralization taylorandfrancis.comwikipedia.org
Picric Acid + MetalMetallic PicrateSalt Formation researchgate.netjes.or.jp
Picric Acid + Aniline (B41778) DerivativesCharge-Transfer ComplexComplexation researchgate.net

Utilization in Multi-Step Organic Synthesis

Picric acid can also be utilized as a starting material or an intermediate in multi-step organic synthesis. jes.or.jp For instance, it can be used in the synthesis of other energetic materials. One such example is the production of picramide, which is formed by the amination of picric acid. wikipedia.org Picramide can be further aminated to produce the highly stable explosive TATB (1,3,5-triamino-2,4,6-trinitrobenzene). wikipedia.org

The synthesis of various metal picrates also represents a multi-step process where picric acid is a key reactant. jes.or.jpjes.or.jp These syntheses often involve reacting picric acid or a salt like sodium picrate with a metal salt, such as lead nitrate (B79036) or chromium nitrate, in a suitable solvent. jes.or.jpjes.or.jp The resulting metal picrates have been studied for their thermodynamic and explosive properties. jes.or.jpjes.or.jp

The reactivity of the nitro groups on the picric acid ring also allows for further chemical transformations, making it a versatile building block for the synthesis of more complex molecules.

Development of Functional Materials

The unique properties of picric acid and its derivatives have led to their use in the development of various functional materials. ijpsjournal.comjes.or.jp These materials often leverage the charge-transfer capabilities, the potential for forming porous structures, and the energetic nature of picric acid.

The formation of cocrystals of picric acid with other organic molecules is an active area of research for creating new functional materials. mdpi.com By combining picric acid with other compounds, it is possible to tune the physical and chemical properties of the resulting material. For example, cocrystallization can alter the sensitivity of energetic materials. It has been shown that the cocrystallization of picric acid with other compounds can lead to a decrease in its sensitivity due to electron transfer. mdpi.com

Furthermore, picric acid and its complexes are being explored for their potential in creating materials with specific optical or electronic properties. The charge-transfer complexes of picric acid with various aniline derivatives have been investigated for their semiconducting properties. researchgate.net The formation of these complexes involves both proton transfer and electron transfer, leading to materials with interesting electronic characteristics. researchgate.net

Materials for Advanced Optical Sensing

The electron-deficient aromatic ring of picric acid makes it an excellent candidate for creating charge-transfer complexes, which are at the heart of many advanced optical sensing technologies. scribd.com These sensors are primarily based on fluorescence quenching, where the interaction between the sensor molecule (fluorophore) and picric acid leads to a decrease in the sensor's light emission. mdpi.com

Several research endeavors have focused on developing highly sensitive and selective optical sensors for the detection of picric acid. These materials often feature electron-rich π-conjugated systems that can effectively interact with the electron-poor picric acid.

One approach involves the use of fluorescent chemosensors. For instance, a sensor based on 1,3,5-tris(4'-(N,N-dimethylamino)phenyl)benzene has demonstrated remarkable fluorescence quenching in the presence of picric acid, with a detection limit of 1.5 ppm. researchgate.netrsc.org This high selectivity is attributed to a proton transfer from picric acid to the sensor molecule, forming a non-fluorescent complex. researchgate.netrsc.org Similarly, electron-rich triphenylamine (B166846) derivatives coupled with an ethynyl (B1212043) moiety have been developed as sensitive probes for picric acid, operating through a combination of ground-state charge-transfer complex formation and resonance energy transfer. acs.org

Hydrogen-bonded organic frameworks (HOFs) represent another class of materials for picric acid detection. A luminescent three-dimensional HOF constructed from 9-phenylcarbazole-3,6-dicarboxylic acid has shown high selectivity and sensitivity, with a detection limit of less than 60 nM. nih.gov The porous and electron-rich nature of the HOF facilitates the specific detection of picric acid. nih.gov

Researchers have also explored the use of perovskite nanocrystals for optical sensing. A sensor utilizing p-xylylenediamine-capped CH₃NH₃PbBr₃ perovskite nanocrystals exhibited significant fluorescence quenching upon interaction with picric acid, with a detection limit of 0.3 μM. researchgate.net The sensing mechanism in this system is based on photo-induced electron transfer from the perovskite nanocrystals to picric acid. researchgate.net

The following table summarizes key performance metrics of various advanced optical sensors for picric acid detection:

Sensor MaterialDetection LimitLinear RangeQuenching EfficiencyReference
1,3,5-tris(4'-(N,N-dimethylamino)phenyl)benzene1.5 ppm-- researchgate.netrsc.org
3–Hg²⁺ complex170 x 10⁻⁹ M-- acs.org
Hydrogen-Bonded Organic Framework (HOF-1)< 60 nM5−40 μM- nih.gov
p-xylylenediamine-capped CH₃NH₃PbBr₃ Perovskite Nanocrystals0.3 μM1.8 μM to 14.3 μM- researchgate.net
Ni(II)-based Metal-Organic Framework (Ni-OBA-Bpy-18)66.43 ppb-- nih.gov
3,5-substituted-1,3,4-oxadiazole and tetrazole based organogelator--- rsc.org
3-(N-methacryloyl) amino-9-ethylcarbazole copolymer9.33 x 10⁻⁸ mol l⁻¹9.33 x 10⁻⁸ to 9.33 x 10⁻⁵ mol l⁻¹- nih.gov

Materials for Electrochemical Transduction

The electrochemical properties of picric acid have been harnessed to develop materials for electrochemical sensors. These sensors typically rely on the electrochemical reduction of the nitro groups on the picric acid molecule at an electrode surface.

A variety of materials have been employed to modify electrodes to enhance their sensitivity and selectivity for picric acid detection. One common approach is the use of nanomaterials. For example, zinc oxide (ZnO) nanopeanuts have been used to create a highly sensitive electrochemical sensor for picric acid. nih.gov The sensor demonstrated a reproducible sensitivity of approximately 1.2 μA/mM and a lower limit of detection of 7.8 µM. nih.gov

Graphene-based materials have also been extensively studied. A reduced graphene oxide (rGO) modified glassy carbon electrode (GCE) has been shown to be a simple and sensitive platform for picric acid determination. researchgate.netjournalijar.com The electrochemical behavior of picric acid at the rGO-modified electrode is influenced by the pH of the medium. researchgate.net Another approach involves the use of a molecularly imprinted polymer (MIP) on a reduced graphene oxide coated pencil graphite (B72142) electrode (PGE), which has shown a detection limit of 1.4 μM for picric acid in real-world samples like soil and water. researchgate.net

Metal-organic frameworks (MOFs) have also been explored for electrochemical sensing. A Ni(II)-based MOF deposited on a glassy carbon electrode has been used for the electrochemical recognition of picric acid with a detection limit of approximately 0.6 ppm. nih.gov The presence of picric acid facilitates the redox events of the nickel ions in the MOF, providing a measurable signal. nih.gov

The table below presents a summary of different electrochemical sensors for picric acid and their performance characteristics:

Electrode Modification MaterialDetection LimitLinear RangeTechniqueReference
ZnO Nanopeanuts7.8 µM0.0078 mM to 10.0 mMElectrochemical nih.gov
Molecularly Imprinted Polymer on rGO-coated PGE1.4 μM-Differential Pulse Voltammetry researchgate.net
Reduced Graphene Oxide on Glassy Carbon Electrode0.65 μg L⁻¹-Cyclic Voltammetry journalijar.com
Ni(II)-based Metal-Organic Framework on Glassy Carbon Electrode~0.6 ppm-Electrochemical nih.gov

Historical Significance in Dyeing and Staining Chemistry

Picric acid holds a significant place in the history of chemistry as one of the first synthetic dyes. stainsfile.comebsco.com Its ability to impart a vibrant yellow color was discovered in 1771 by Peter Woulfe, who synthesized it by treating indigo (B80030) with nitric acid. ebsco.combritannica.comsciteachonline.com This discovery marked a pivotal moment, representing one of the earliest instances of creating a dye artificially rather than extracting it from a natural source. ebsco.com

Throughout the 19th century, picric acid was used as a yellow dye, particularly for silk and wool. britannica.commfa.org French chemists in the mid-1800s were instrumental in popularizing its use in the textile industry. sciteachonline.com However, its application as a textile dye was somewhat limited due to its poor washfastness and the fact that the color could be unstable. mfa.orgsciencehistory.org By the late 1800s, it was largely superseded by more robust naphthol dyes. mfa.org

Beyond textiles, picric acid found a lasting application in the field of histology as a staining agent. sciencehistory.orgwikipedia.org It is a key component in several histological staining solutions, most notably Bouin's fluid, which is used as a fixative for tissue specimens. stainsfile.comwikipedia.org As a fixative, picric acid precipitates cytoplasmic proteins, making the tissues more receptive to acid dyes. stainsfile.comatomscientific.com This property is particularly valuable in trichrome staining methods, such as Masson's trichrome, where it helps to differentiate between various tissue components. stainsfile.com

In the Van Gieson method, picric acid is used in conjunction with acid fuchsin to stain collagen red, while cytoplasm and muscle appear yellow. stainsfile.com It has also been employed in other staining techniques, including Lendrum's Picro-Mallory for fibrin (B1330869) and as a counterstain in some hematoxylin-based methods. stainsfile.com The ability of picric acid to form picrates with basic amino acids is believed to be the basis for its effectiveness in enhancing the staining of certain cellular structures. stainsfile.com

The historical use of picric acid is summarized in the timeline below:

YearEventSignificanceReference
1771Peter Woulfe synthesizes picric acid from indigo and nitric acid.First synthesis of an artificial dye. stainsfile.comebsco.comsciteachonline.com
1841Jean-Baptiste Dumas names the compound "picric acid".Formal naming of the compound. wikipedia.org
1849Begins to be used as a yellow dye for silk.Commercial application in the textile industry. britannica.com
Late 1800sLargely replaced by naphthol dyes for textiles.Decline in use as a primary textile dye due to stability issues. mfa.org
OngoingUsed as a fixative and stain in histology (e.g., Bouin's solution, Van Gieson stain).Enduring application in biological and medical research. stainsfile.comwikipedia.orgstainsfile.com

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